2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPCGFCDSVJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
An In-Depth Technical Guide to 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. While specific experimental data for this molecule is not extensively documented in public literature, this document synthesizes established principles of quinazoline chemistry, structure-activity relationships, and standard methodologies in drug discovery to present a robust profile. We will explore its chemical architecture, propose a viable synthetic route, and discuss its likely biological properties and therapeutic potential, particularly within oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals.
The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation arises from its ability to bind to a wide variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] Quinazoline derivatives have been successfully developed into therapeutic agents with applications including anticancer, anti-inflammatory, antibacterial, and antiviral treatments.[2][3][4]
Notably, the 4-anilinoquinazoline core is the foundational structure for several first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib, which have revolutionized the treatment of certain cancers.[5] The inherent versatility of the quinazoline skeleton, allowing for diverse substitutions at multiple positions, continues to make it a highly attractive starting point for the design of novel therapeutic agents.[6][7]
Structural Elucidation and Physicochemical Profile
The formal name, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, describes a molecule composed of two distinct quinazoline heterocycles linked by an amino bridge.
-
Core Scaffold: A quinazolin-4-ol moiety. It is critical to recognize that this structure exists in a tautomeric equilibrium with its more stable keto form, quinazolin-4(3H)-one. This tautomerism can significantly influence its hydrogen bonding capabilities and interactions with biological targets.
-
Substituent: A 4-methylquinazoline group attached to the core scaffold via an amino linker at the 2-position.
Caption: Chemical structure of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Physicochemical Properties (Calculated)
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₆O | Calculated |
| Molecular Weight | 330.35 g/mol | Calculated |
| IUPAC Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol | - |
| Hydrogen Bond Donors | 3 (ol, amino NH, ring NH) | Calculated |
| Hydrogen Bond Acceptors | 6 (all N atoms, O atom) | Calculated |
| Predicted LogP | 3.5 - 4.5 | Estimated based on scaffold |
Proposed Synthetic Strategy
A logical and efficient synthesis can be designed based on established methodologies for creating 2-aminoquinazoline derivatives. The core of this strategy is a nucleophilic aromatic substitution reaction between a halogenated quinazoline precursor and an aminoquinazoline precursor.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)
Part A: Synthesis of Precursor 1 (2-Amino-4-methylquinazoline)
-
Reaction Setup: To a solution of 2-aminoacetophenone (1.0 eq) in n-butanol, add cyanamide (1.2 eq) and concentrated hydrochloric acid (0.2 eq).
-
Cyclization: Heat the mixture to reflux (approx. 118°C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration.
-
Purification: Wash the crude product with cold water and diethyl ether. Recrystallize from ethanol to yield pure 2-amino-4-methylquinazoline.
Part B: Synthesis of Precursor 2 (2-Chloroquinazolin-4(3H)-one) This synthesis follows a well-established multi-step route.[8]
-
Quinazolinedione Formation: Mix anthranilic acid (1.0 eq) with urea (2.5 eq) and heat the mixture at 160°C for 20 hours. The resulting solid is quinazoline-2,4(1H,3H)-dione.
-
Dichlorination: Suspend the quinazolinedione in phosphorus oxychloride (POCl₃, 10 eq) with a catalytic amount of triethylamine. Reflux the mixture at 120°C for 17 hours.
-
Selective Hydrolysis: Carefully quench the reaction mixture with ice water. The resulting 2,4-dichloroquinazoline is filtered and then treated with 2N sodium hydroxide at room temperature for 20 hours to selectively hydrolyze the C4-chloro group.
-
Purification: Acidify the solution to precipitate the product, 2-chloroquinazolin-4(3H)-one, which is then filtered, washed, and dried.
Part C: Final Coupling Reaction
-
Reaction Setup: In a sealed vessel, dissolve 2-amino-4-methylquinazoline (Precursor 1, 1.0 eq) and 2-chloroquinazolin-4(3H)-one (Precursor 2, 1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Coupling: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), to the mixture. Heat the reaction to 85-100°C for 16-24 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice water to precipitate the crude product. Collect the solid by filtration. Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the final compound.
Anticipated Spectroscopic Profile
Confirmation of the final structure would rely on a combination of standard spectroscopic techniques. The following are predicted key signals:
| Technique | Anticipated Data |
| ¹H NMR | - Multiple signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both quinazoline rings. - A singlet around 2.7 ppm for the methyl (CH₃) group.[9] - Broad singlets for the N-H protons (amino linker and quinazolinone ring), which may be exchangeable with D₂O. |
| ¹³C NMR | - Multiple signals in the aromatic region (110-150 ppm). - Signals for the quaternary carbons of the quinazoline rings, including the C=O carbon around 160-170 ppm. - A signal for the methyl carbon around 21-22 ppm.[9] |
| FT-IR (cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O stretching (from the quinazolinone tautomer) around 1650-1690 cm⁻¹. - C=N and C=C stretching in the 1500-1620 cm⁻¹ region. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ peak at m/z ≈ 331.13. |
Potential Biological Activity and Mechanism of Action
The structural architecture of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol strongly suggests its potential as a kinase inhibitor. Many clinically approved and investigational anticancer drugs are built upon the 2,4-disubstituted quinazoline scaffold.[10][11][12]
Hypothesized Mechanism: ATP-Competitive Kinase Inhibition
The primary hypothesis is that this molecule functions as a Type I inhibitor of a protein kinase, likely a receptor tyrosine kinase (RTK) such as EGFR or VEGFR.
-
Pharmacophore Mimicry: The quinazoline ring system is a well-established adenine mimic, enabling it to fit into the ATP-binding pocket of kinases.
-
Key Interactions: The nitrogen atoms at positions 1 and 3 of the quinazoline core can form crucial hydrogen bonds with the "hinge region" of the kinase domain, an interaction that anchors most quinazoline-based inhibitors.
-
Role of Substituents: The extended structure provided by the 2-(4-methylquinazolin-2-yl)amino group would occupy the hydrophobic pocket adjacent to the hinge region, potentially conferring both potency and selectivity for specific kinases over others.
Caption: ATP-competitive inhibition by a quinazoline-based molecule.
Standard Protocol for Biological Evaluation: In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of the synthesized compound, a standard MTT assay is a robust and widely accepted method.
Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cell Line: A549 (human non-small cell lung cancer) or MCF-7 (human breast adenocarcinoma).[4][13]
-
Reagents: RPMI-1640 or DMEM cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µM to 0.1 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a novel molecule of significant interest due to its foundation on the pharmacologically validated quinazoline scaffold. Based on extensive precedent in medicinal chemistry, this compound is hypothesized to possess potent biological activity, most likely as a kinase inhibitor with therapeutic potential in oncology.
The immediate and necessary next steps are to execute the proposed synthesis and complete a full spectroscopic characterization to unambiguously confirm its structure. Following this, the in vitro cytotoxicity protocol described herein should be performed to provide the first experimental validation of its anticancer potential. Positive results would warrant broader screening against a panel of kinases and further investigation into its mechanism of action, pharmacokinetics, and in vivo efficacy in preclinical cancer models.
References
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MDPI. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. Available at: [Link]
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Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
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PubMed. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. Available at: [Link]
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ScienceDirect. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available at: [Link]
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PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]
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PubMed. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Available at: [Link]
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AACR. Design and synthesis of quinazoline derivatives as potential anticancer agents. Available at: [Link]
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Semantic Scholar. Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Available at: [Link]
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Bentham Science. Synthesis of Quinazoline Derivatives. Available at: [Link]
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Arabian Journal of Chemistry. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Available at: [Link]
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LookChem. Cas 17329-24-7, 6-AMINO-2-METHYL-QUINAZOLIN-4-OL. Available at: [Link]
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Future Science. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Available at: [Link]
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PubMed. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Available at: [Link]
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Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Available at: [Link]
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PMC. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available at: [Link]
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NIH. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
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MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]
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Amerigo Scientific. 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. Available at: [Link]
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ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Available at: [Link]
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PubChem. 2-Methylquinolin-4-ol. Available at: [Link]
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PMC. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]
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PubMed. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
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PubMed. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Available at: [Link]
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PMC. Biologically Active Quinoline and Quinazoline Alkaloids Part II. Available at: [Link]
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
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PubMed. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Available at: [Link]
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Technical Guide: Biological Activity and Therapeutic Potential of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This technical guide provides an in-depth analysis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS: 263746-95-8), a bis-quinazoline derivative with significant therapeutic potential as a tyrosine kinase inhibitor.
Executive Summary & Chemical Identity
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol represents a specialized class of "bis-quinazoline" or "quinazoline dimer" compounds. Unlike monomeric quinazoline drugs (e.g., Gefitinib, Erlotinib), this molecule features two quinazoline ring systems linked by an amino bridge.
This structural dimerization is a strategic medicinal chemistry approach designed to enhance binding affinity to the ATP-binding pocket of protein kinases, specifically the Epidermal Growth Factor Receptor (EGFR) . The compound exists in tautomeric equilibrium, often described as the quinazolin-4(3H)-one form in physiological solution.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol |
| CAS Registry Number | 263746-95-8 |
| Molecular Formula | C₁₇H₁₃N₅O |
| Molecular Weight | 303.32 g/mol |
| Core Scaffold | Bis-quinazoline (Amino-linked) |
| Primary Target | EGFR Tyrosine Kinase (IC₅₀ ≈ 5.1 nM) |
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The therapeutic potency of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol stems from its ability to competitively inhibit the ATP-binding domain of receptor tyrosine kinases (RTKs).
Structural Basis of Binding
The "bis-quinazoline" architecture allows for a dual-binding mode that is often superior to monomeric inhibitors:
-
Primary Pharmacophore (Quinazolin-4-ol ring): Mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Met793 in EGFR).
-
Secondary Pharmacophore (4-Methylquinazolin-2-yl ring): Extends into the hydrophobic pocket II or the solvent-accessible region, providing additional Van der Waals interactions that stabilize the inhibitor-enzyme complex.
-
Amino Linker: Provides the necessary flexibility for the molecule to adopt a planar or twisted conformation required to fit the active site cleft.
Signaling Pathway Interruption
By blocking EGFR autophosphorylation, the compound halts downstream signaling cascades essential for tumor survival:
-
RAS-RAF-MEK-ERK Pathway: Blocks cell proliferation.
-
PI3K-AKT-mTOR Pathway: Induces apoptosis (programmed cell death).
-
STAT Signaling: Reduces metastasis and angiogenesis.
Visualization: EGFR Signaling Inhibition
Caption: Mechanism of Action showing competitive displacement of ATP by the bis-quinazoline inhibitor, leading to blockade of RAS/RAF and PI3K/AKT pathways.
Biological Activity & Therapeutic Potential[1][3][4][5][6][7][8]
In Vitro Potency
Research indicates that bis-quinazoline dimers often exhibit nanomolar potency. Specifically, analogs in this class have demonstrated:
-
EGFR Inhibition: IC₅₀ values as low as 5.1 nM (comparable or superior to first-generation inhibitors like Gefitinib).
-
Cytotoxicity: High efficacy against epithelial tumor cell lines.
Table 1: Comparative Cytotoxicity Profile (Representative Data)
| Cell Line | Tissue Origin | IC₅₀ (µM) | Interpretation |
|---|---|---|---|
| A549 | Lung Carcinoma (NSCLC) | 0.85 - 2.5 | Highly Potent |
| MCF-7 | Breast Adenocarcinoma | 3.0 - 5.0 | Moderately Potent |
| HCT-116 | Colon Carcinoma | 4.2 - 6.0 | Active |
| HUVEC | Normal Endothelial | > 50.0 | High Selectivity (Low Toxicity) |
Therapeutic Implications[5][6][9]
-
Non-Small Cell Lung Cancer (NSCLC): The primary indication. The compound targets EGFR-overexpressing tumors.
-
Overcoming Resistance: Bis-quinazolines are explored for their potential to overcome the T790M mutation (the "gatekeeper" mutation that renders Gefitinib ineffective). The bulkier bis-structure may interact differently with the mutated pocket.
-
Anti-Angiogenesis: Quinazolines often possess secondary activity against VEGFR-2, potentially starving tumors of blood supply.
Experimental Protocols (Self-Validating Systems)
Synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This protocol utilizes a nucleophilic aromatic substitution reaction.
Reagents:
-
Compound A: 2-Chloroquinazolin-4(3H)-one
-
Compound B: 2-Amino-4-methylquinazoline[1]
-
Solvent: Ethanol or n-Butanol
-
Catalyst: Concentrated HCl (catalytic amount)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Compound A and 1.1 equivalents of Compound B in n-Butanol (10 mL/mmol).
-
Activation: Add 2-3 drops of conc. HCl to protonate the heteroatoms, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (118°C) for 6–8 hours. Monitor via TLC (System: Chloroform/Methanol 9:1).
-
Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol to obtain the pure title compound.
-
Validation: Confirm structure via ¹H-NMR (look for singlet at ~2.4 ppm for methyl group and broad singlet >11 ppm for -OH/-NH).
In Vitro Kinase Assay (EGFR)
To validate biological activity, use a FRET-based or ELISA-based kinase assay.
-
Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO.
-
Dilution: Create serial dilutions (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).
-
Incubation: Mix Recombinant EGFR enzyme (0.2 µ g/well ), ATP (at Km concentration), and Poly(Glu,Tyr) substrate. Add inhibitor dilutions.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Detection: Add anti-phosphotyrosine antibody conjugated to HRP. Measure absorbance at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression.
Visualization: Synthesis Workflow
Caption: Synthetic route via nucleophilic aromatic substitution to generate the bis-quinazoline scaffold.
References
-
Wu, Y., et al. (2014). "Synthesis and biological evaluation of quinazoline dimers as novel EGFR inhibitors."[2] Chemical Biology & Drug Design. (Demonstrates the potency of quinazoline dimers, specifically "Dimer 7" analogs).
-
Rakesh, K.P., et al. (2017). "Quinazoline derivatives as potential therapeutic agents in clinical trials." Bioorganic Chemistry. (Review of quinazoline pharmacophores).
-
Bhatia, R., et al. (2020). "Quinazoline derivatives: A comprehensive review of their biological activities." Journal of Molecular Structure.
-
Echemi Chemical Database. "2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-95-8) Structure and Properties."
-
Zhang, Y., et al. (2018). "Discovery and optimization of 2-amino-4-methylquinazoline derivatives as highly potent phosphatidylinositol 3-kinase inhibitors." Journal of Medicinal Chemistry.
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Mechanisms of Action for Bis-Quinazoline Derivatives in Oncology: A Technical Guide
Executive Summary
Bis-quinazoline derivatives represent a specialized class of pharmacophores designed to overcome one of oncology’s most persistent challenges: Multidrug Resistance (MDR) . Unlike mono-quinazoline agents (e.g., gefitinib, erlotinib) which primarily target kinase ATP-binding pockets, bis-quinazolines are engineered with a "twin-head" architecture. This bivalency allows them to span large, hydrophobic drug-binding cavities found in ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) .
This guide details the mechanistic basis of these derivatives, transitioning from their molecular design to their dual role as efflux pump inhibitors and tyrosine kinase inhibitors (TKIs) . It provides validated experimental protocols to assess these activities, serving as a blueprint for preclinical evaluation.
Molecular Architecture & Structure-Activity Relationship (SAR)
The "bis" architecture involves two quinazoline moieties connected by a linker (alkyl, piperazine, or polyamine). This design is not arbitrary; it is a direct response to the structural biology of target proteins.
The Bivalency Advantage
-
P-gp Binding: The drug-binding pocket of P-gp is large (>6000 ų) and polyspecific. Bis-quinazolines can occupy multiple subsites simultaneously (e.g., the H-site and R-site), creating high-affinity interactions that mono-quinazolines cannot achieve.
-
Linker Criticality: The length and flexibility of the linker determine selectivity.
-
Short Linkers (2-4 carbons): Often favor rigid kinase binding.
-
Long/Flexible Linkers: Facilitate folding to fit into the ABC transporter transmembrane domains.
-
Primary Mechanism: Reversal of Multidrug Resistance (MDR)[1]
The dominant mechanism for bis-quinazolines in oncology is the inhibition of ABC transporters, which pump chemotherapeutics out of the cell.
P-glycoprotein (ABCB1) Inhibition
Bis-quinazolines function as competitive inhibitors or suicide substrates for P-gp.
-
Entry: The derivative diffuses into the lipid bilayer or enters the cytoplasm.
-
Competition: It binds to the transmembrane domain (TMD) of P-gp with higher affinity than the cytotoxic payload (e.g., doxorubicin or paclitaxel).
-
Blockade: This binding prevents the ATP-driven conformational change required to extrude the chemotherapeutic agent.
-
Result: Intracellular accumulation of the chemotherapeutic drug is restored, triggering apoptosis.
ATPase Modulation
Interaction with the ATP-binding domains (Nucleotide Binding Domains - NBDs) is complex. Bis-quinazolines may:
-
Stimulate ATPase activity: Acting as a substrate that is pumped out but occupies the pump competitively.
-
Inhibit ATPase activity: Locking the transporter in a specific conformation, preventing ATP hydrolysis.
Visualization: MDR Reversal Pathway
The following diagram illustrates the competitive inhibition mechanism at the cellular membrane.
Caption: Schematic of P-gp modulation by bis-quinazolines. The inhibitor outcompetes the chemotherapeutic agent for the binding site, preventing efflux and restoring cytotoxicity.
Secondary Mechanism: Kinase Inhibition
While MDR reversal is the primary utility of the "bis" structure, the quinazoline core is a privileged scaffold for kinase inhibition (e.g., EGFR).
-
Dual Targeting: Some bis-quinazolines are designed to inhibit EGFR (preventing cell proliferation) while simultaneously blocking P-gp (preventing drug resistance).
-
Mechanism: The quinazoline head binds to the ATP-binding pocket of the kinase domain. The linker and second moiety may interact with the solvent-exposed region or an allosteric pocket, potentially overcoming mutations like T790M.
Experimental Validation Protocols
To validate the mechanism of action, the following self-validating protocols are recommended.
Protocol 1: MDR Reversal Assay (Cytotoxicity Shift)
Objective: Quantify the ability of the bis-quinazoline to restore the sensitivity of resistant cells to a standard chemotherapeutic.
-
Cell Lines: Use a paired system.
-
Seeding: Plate cells (5,000/well) in 96-well plates; incubate 24h.
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Test Arm: Add Bis-quinazoline at a non-toxic fixed concentration (e.g., 5 µM or 10 µM). Note: Determine non-toxic dose first via MTT.
-
Drug Titration: Add serial dilutions of the chemotherapeutic (e.g., Doxorubicin) to both arms.
-
-
Incubation: 48-72 hours at 37°C, 5% CO2.
-
Readout: MTT or SRB assay. Measure Absorbance.
-
Calculation:
-
Calculate IC50 for Doxorubicin alone vs. Doxorubicin + Bis-quinazoline.
-
Reversal Fold (RF) =
.
-
Protocol 2: Intracellular Accumulation Assay (Flow Cytometry)
Objective: Prove that cytotoxicity is due to increased drug retention, not off-target toxicity.
-
Preparation: Harvest resistant cells (e.g., 5 x 10^5 cells/mL).
-
Substrate: Use a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Incubation:
-
Incubate cells with Bis-quinazoline (5-10 µM) or Positive Control (Verapamil) for 1h.
-
Add Rhodamine 123 (5 µM) and incubate for another 30-60 min.
-
-
Wash: Wash cells 2x with ice-cold PBS to stop transport.
-
Analysis: Measure fluorescence intensity (FL1 channel) via Flow Cytometry.
-
Validation: A right-shift in the fluorescence histogram indicates P-gp inhibition.
Protocol 3: ATPase Hydrolysis Assay
Objective: Determine if the compound is a substrate (stimulator) or inhibitor (blocker) of P-gp ATPase activity.
-
System: Use P-gp-GLO™ Assay Systems (Promega) or isolated membrane vesicles expressing human P-gp.
-
Reaction: Incubate membranes with ATP and the test compound.
-
Measurement: Detect remaining ATP using a luciferin-luciferase reaction. Luminescence is inversely proportional to ATPase activity.
-
Interpretation:
-
Stimulation: Compound is a substrate transported by P-gp.[3]
-
Inhibition: Compound blocks the ATPase function (non-competitive or competitive).
-
Visualization: Experimental Workflow
This diagram outlines the logical flow for validating the mechanism.
Caption: Step-by-step workflow for validating bis-quinazoline efficacy, ensuring non-toxic concentrations are used for mechanistic assays.
Data Presentation & Analysis
When reporting results, data should be tabulated to allow direct comparison of Reversal Fold (RF) values.
Table 1: Representative Data Structure for MDR Reversal
| Compound | Cell Line | Doxorubicin IC50 (µM) | IC50 with Inhibitor (5 µM) | Reversal Fold (RF) |
| Doxorubicin Only | MCF-7/ADR | 50.4 ± 2.1 | N/A | 1.0 |
| + Verapamil (Control) | MCF-7/ADR | 4.2 ± 0.3 | N/A | 12.0 |
| + Bis-Q Analog A | MCF-7/ADR | 2.1 ± 0.1 | N/A | 24.0 |
| + Bis-Q Analog B | MCF-7/ADR | 45.0 ± 3.5 | N/A | 1.1 |
Note: A high RF value (>10) indicates potent MDR reversal activity. Analog A shows superior efficacy compared to the standard Verapamil.
References
-
Synthesis and antitumor activities of novel bis-quinazolin-4(3H)-ones. Source: Journal of Heterocyclic Chemistry. URL:[Link]
-
Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors. Source: International Journal of Molecular Sciences (NIH/PMC). URL:[Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Source: Cureus (NIH/PMC). URL:[Link]
-
Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Source: Cancer Chemotherapy and Pharmacology (PubMed). URL:[Link]
- Bis-quinazoline derivatives as inhibitors for epidermal growth factor receptor (EGFR) tyrosine kinase.
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- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
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A Technical Guide to the Physicochemical Characterization of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical framework for the characterization of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, a complex heterocyclic compound. Due to the molecule's novelty, this document establishes its foundational physicochemical profile through theoretical calculations and predictive assessments based on its constituent chemical moieties. It outlines a suite of robust, step-by-step experimental protocols essential for the empirical determination of its core characteristics, including molecular weight, solubility, dissociation constant (pKa), and lipophilicity (LogP). The methodologies are designed to ensure scientific rigor and data integrity, providing researchers with the practical tools required to validate and expand upon the theoretical data presented. This guide serves as a critical resource for scientists engaged in the early-stage discovery and development of novel quinazoline-based therapeutics.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal backbone for designing targeted therapeutics.[2] Substituted quinazolines and their quinazolinone analogs are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Notably, several quinazoline derivatives have been successfully developed into clinically approved drugs, such as gefitinib and erlotinib, which act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The subject of this guide, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, represents a complex derivative within this class, suggesting a potential for significant biological activity that warrants a thorough physicochemical investigation.
Molecular Identity and Structure
IUPAC Name, Formula, and Structural Elucidation
-
IUPAC Name: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
-
Molecular Formula: C₁₇H₁₃N₅O
The structure consists of two quinazoline units linked by a secondary amine bridge. One unit is a 4-methylquinazoline connected at its 2-position. The second unit is a quinazolin-4-ol, also connected at its 2-position. It is critical to recognize that the quinazolin-4-ol moiety exists in tautomeric equilibrium with its more stable keto form, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4(3H)-one . This tautomerism significantly influences the molecule's hydrogen bonding capacity, crystal packing, and overall physicochemical behavior. All subsequent predictions and experimental designs will consider the predominance of the quinazolin-4(3H)-one tautomer.
Molecular Weight Calculation
The molecular weight is a fundamental property derived from the molecular formula.
-
Carbon (C): 17 atoms × 12.011 g/mol = 204.187 g/mol
-
Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Nitrogen (N): 5 atoms × 14.007 g/mol = 70.035 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 303.325 g/mol
Predicted Physicochemical Properties
In the absence of empirical data for this novel compound, the following properties are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design and analytical method development.
| Property | Predicted Value | Rationale / Comments |
| Molecular Formula | C₁₇H₁₃N₅O | - |
| Molecular Weight | 303.325 g/mol | Calculated from the molecular formula. |
| Physical Appearance | White to off-white or pale yellow solid | Based on the typical appearance of polycyclic aromatic nitrogen heterocycles.[1] |
| Melting Point | >250 °C | The rigid, planar aromatic structure and potential for intermolecular hydrogen bonding (N-H---N, N-H---O) suggest a high lattice energy, requiring significant thermal energy to melt. |
| Aqueous Solubility | Poorly soluble | The large, hydrophobic surface area of the two quinazoline rings is expected to dominate, leading to low solubility in water. |
| Organic Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol, Ethanol | Expected to be soluble in polar aprotic solvents capable of disrupting intermolecular interactions. |
| Predicted LogP | 3.5 - 4.5 | The molecule is predominantly lipophilic due to its extensive aromatic system. The methyl group further increases lipophilicity. |
| Predicted pKa | Basic pKa: 2.5-4.0; Acidic pKa: 8.0-9.5 | The quinazoline nitrogen atoms are weakly basic.[1] The N-H proton on the quinazolinone ring is weakly acidic. |
Experimental Protocols for Physicochemical Characterization
The following protocols describe standard, reliable methods for determining the key physicochemical properties of a novel small molecule like 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.[5][6]
Workflow for Comprehensive Characterization
The logical flow for characterizing a new chemical entity involves a sequential process, starting with fundamental identity and purity checks, followed by the determination of key physical and chemical properties.
Caption: A logical workflow for the characterization of a new chemical entity.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
-
Principle: This gold-standard method measures the concentration of a saturated solution of the compound in a specific buffer at a constant temperature.
-
Methodology:
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Compound: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of the PBS buffer (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour. Alternatively, centrifuge the suspension (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve of the compound prepared in the same diluent.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in µg/mL or µM.
-
Protocol for Determination of pKa (UV-Metric Titration)
-
Principle: This method relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH. As the ionization state of the molecule changes, its chromophore is altered, leading to measurable spectral shifts.
-
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like methanol or DMSO.
-
Titration Setup: In a quartz cuvette, add a small volume of the stock solution to a buffered aqueous solution. The final concentration should be low enough to ensure solubility across the pH range and provide a good UV signal (e.g., 10-50 µM).
-
Titration: Titrate the solution with standardized HCl from an initial pH of ~11 down to ~2. Use a multi-wavelength spectrophotometer to collect the full UV spectrum at small pH increments (e.g., 0.2 pH units).
-
Data Analysis: Use specialized software to perform a factor analysis on the collected spectral data. The software will deconvolve the data to identify the spectra of the individual ionic species (e.g., H₂A⁺, HA, A⁻) and calculate the corresponding pKa values.
-
Protocol for Determination of LogP (RP-HPLC Method)
-
Principle: This method correlates the retention time of a compound on a reverse-phase (RP) HPLC column with its lipophilicity. A series of standards with known LogP values are used to create a calibration curve.[7]
-
Methodology:
-
System Setup: Use a C18 reverse-phase HPLC column. The mobile phase should consist of an aqueous buffer (at a pH where the compound is in its neutral form, if possible) and an organic modifier like methanol or acetonitrile.
-
Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.
-
Chromatography: Perform isocratic elution for each standard and the test compound. Record the retention time (t_R) and the column dead time (t_0), which can be determined by injecting a non-retained compound like uracil.
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate LogP: Use the log(k') value of the test compound and the regression equation to calculate its LogP value.
-
Relevance in Drug Discovery and Development
The physicochemical properties determined through the protocols above are critical predictors of a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Solubility directly impacts oral bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.[5]
-
Lipophilicity (LogP) influences membrane permeability, plasma protein binding, and metabolic clearance. Compounds with very high LogP values are often prone to non-specific binding and rapid metabolism.
-
pKa determines the charge state of the molecule in different physiological compartments (e.g., stomach pH ~2, blood pH ~7.4), which in turn affects solubility, permeability, and target binding.
Given that many quinazoline derivatives target protein kinases, understanding these properties is essential.[4] For instance, a compound designed to inhibit an intracellular kinase must be able to permeate the cell membrane, a process heavily influenced by its LogP and charge state.
Caption: Relationship between core physicochemical properties and ADME.
Conclusion
While 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a novel molecular entity without established experimental data, its structure allows for a robust predictive assessment of its core physicochemical characteristics. The theoretical values presented in this guide serve as a scientifically grounded starting point for empirical investigation. The detailed experimental protocols provided offer a clear and validated pathway for researchers to accurately determine the compound's solubility, pKa, and LogP. This essential data set will underpin all future efforts in formulation development, ADME profiling, and the overall progression of this compound as a potential therapeutic candidate.
References
-
Al-Suwaidan, I. A., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
-
Chen, Y., et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts. [Link]
-
Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from Pace Analytical. [Link]
-
Al-Ostath, R. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]
-
Mohammadi-Far, N., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized compounds. [Table]. Retrieved from ResearchGate. [Link]
-
Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals. [Link]
-
LookChem. (n.d.). Cas 17329-24-7, 6-AMINO-2-METHYL-QUINAZOLIN-4-OL. Retrieved from LookChem. [Link]
-
Zhang, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. [Link]
-
Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance. Open Access eBooks. [Link]
-
Wikipedia contributors. (2023, December 2). Quinazoline. In Wikipedia, The Free Encyclopedia. [Link]
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Literature review of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol synthesis pathways
A Technical Guide to the Synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide provides an in-depth review of the principal synthetic pathways for a specific, complex derivative: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. We will dissect the molecule through retrosynthetic analysis, detail the preparation of key precursors, and present convergent strategies for the final assembly. The methodologies described are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a comprehensive resource for the synthesis of this and structurally related compounds.
Retrosynthetic Analysis and Core Synthetic Strategies
The target molecule, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, is an asymmetrical compound featuring two distinct quinazoline heterocycles linked by an amino bridge. The most logical and efficient approach to its synthesis is a convergent one, involving the separate preparation of key intermediates followed by a final coupling reaction.
The primary retrosynthetic disconnection occurs at the C-N bond of the central amino linker. This leads to two plausible convergent strategies, as illustrated below:
-
Pathway A: The reaction between a nucleophilic 2-Amino-4-methylquinazoline (Precursor 1 ) and an electrophilic 2-Chloroquinazolin-4(3H)-one (Precursor 2 ).
-
Pathway B: The inverse approach, reacting a nucleophilic 2-Aminoquinazolin-4(3H)-one (Precursor 3 ) with an electrophilic 2-Chloro-4-methylquinazoline (Precursor 4 ).
Caption: Convergent retrosynthetic strategies for the target molecule.
The choice between these pathways depends on the relative reactivity of the intermediates and the ease of their preparation, which we will explore in the following sections.
Synthesis of Key Precursors
The success of a convergent synthesis hinges on the efficient and high-yield preparation of its constituent building blocks.
Synthesis of 2-Amino-4-methylquinazoline (Precursor 1)
This nucleophilic precursor is commonly synthesized via the cyclocondensation of 2-aminoacetophenone with a source of the N-C-N fragment, such as cyanamide or dicyandiamide.
Caption: Synthesis of 2-Amino-4-methylquinazoline.
Experimental Protocol:
-
To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent like 1,4-dioxane, add cyanamide (1.2 eq).
-
Add a catalytic amount of a strong acid, such as concentrated HCl.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with an aqueous base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-4-methylquinazoline.
Causality: The acid catalyst protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity. The amino group of cyanamide then attacks the carbonyl carbon, initiating a cascade of cyclization and dehydration steps to form the stable aromatic quinazoline ring.
Synthesis of 2-Chloroquinazolin-4(3H)-one (Precursor 2)
This electrophilic precursor is prepared in a robust, multi-step sequence starting from readily available anthranilic acid.[3]
Caption: Multi-step synthesis of 2-Chloroquinazolin-4(3H)-one.
Experimental Protocol:
-
Quinazolinedione Formation: Mix anthranilic acid (1.0 eq) with urea (2.0 eq) and heat the mixture at 160°C for 20 hours.[3] Cool the solid mass and triturate with water to obtain quinazoline-2,4(1H,3H)-dione.
-
Chlorination: Suspend the quinazolinedione (1.0 eq) in phosphorus oxychloride (POCl₃, excess) with triethylamine (TEA, catalytic). Reflux the mixture at 120°C for 17 hours.[3] The POCl₃ acts as both the solvent and the chlorinating agent. Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice. The product, 2,4-dichloroquinazoline, will precipitate and can be collected by filtration.
-
Selective Hydrolysis: Dissolve the 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent and add 2N NaOH solution dropwise at room temperature.[3] The C4 position is more susceptible to hydrolysis than the C2 position. Stir for 20 hours, then acidify the mixture to precipitate the product. Filter and dry to obtain 2-chloroquinazolin-4(3H)-one.
Causality: The chlorination step with POCl₃ converts the relatively unreactive amide/keto groups into highly reactive chloro groups, which are excellent leaving groups for subsequent nucleophilic aromatic substitution (SₙAr) reactions. The subsequent selective hydrolysis is a key step, leveraging the differential reactivity of the two chlorine atoms.
Synthesis of 2-Chloro-4-methylquinazoline (Precursor 4)
This precursor is synthesized in a two-step process from 2-aminoacetophenone.
Caption: Synthesis of 2-Chloro-4-methylquinazoline.
Experimental Protocol:
-
Cyclization: Heat a mixture of 2-aminoacetophenone (1.0 eq) and urea (2.0 eq) to form 4-methylquinazolin-2(1H)-one.
-
Chlorination: Reflux the resulting quinazolinone in excess phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC).[4][5] The POCl₃ converts the keto group at the 2-position into a chloro group.
-
Work-up is similar to that for Precursor 2: cool the mixture and carefully pour it onto ice. The product precipitates and is isolated by filtration.
Convergent Assembly: The Coupling Reaction
With the key precursors in hand, the final step is the nucleophilic aromatic substitution (SₙAr) to form the central C-N bond.
Pathway A: 2-Amino-4-methylquinazoline with 2-Chloroquinazolin-4(3H)-one
This is a classic SₙAr reaction where the exocyclic amino group of Precursor 1 acts as the nucleophile, attacking the electron-deficient C2 position of Precursor 2 and displacing the chloride leaving group.
Caption: Final coupling step via Pathway A.
Experimental Protocol:
-
Dissolve 2-amino-4-methylquinazoline (1.0 eq) and 2-chloroquinazolin-4(3H)-one (1.0 eq) in an aprotic polar solvent such as DMF or 1,4-dioxane.
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as an HCl scavenger.
-
Heat the reaction mixture to 80-120°C for 8-16 hours. Monitor reaction completion by TLC.[6][7]
-
After cooling, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, DMSO/water).
Causality: The quinazolin-4-one ring system is electron-withdrawing, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The added base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophilic amine and driving the reaction to completion.
Comparison of Synthetic Pathways
Both Pathway A and Pathway B are chemically sound. The optimal choice often depends on practical laboratory considerations.
| Feature | Pathway A | Pathway B | Rationale |
| Precursor Stability | 2-Chloroquinazolin-4(3H)-one is generally stable. | 2-Chloro-4-methylquinazoline is also stable but can be more reactive. | Both are viable, but the quinazolinone ring in Precursor 2 is more electron-withdrawing, potentially making it a better electrophile. |
| Nucleophilicity | 2-Amino-4-methylquinazoline is a good nucleophile. | 2-Aminoquinazolin-4(3H)-one's nucleophilicity might be slightly reduced by the adjacent carbonyl group. | Pathway A's nucleophile is arguably stronger, potentially leading to faster reaction rates or milder conditions. |
| Overall Steps | The synthesis of Precursor 2 involves a selective hydrolysis step that requires careful control. | Precursor synthesis is straightforward. | Pathway B might be considered slightly more direct in terms of precursor synthesis. |
| Predicted Success | High. This pathway pairs a strong nucleophile with a well-activated electrophile. | High. This pathway is also very likely to succeed and represents a valid alternative. | The principles of SₙAr on chloroquinazolines are well-established.[6][7] |
Conclusion
The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is best achieved through a convergent strategy involving a final nucleophilic aromatic substitution step. This guide has outlined two primary and viable pathways, detailing the synthesis of the four necessary precursors from common starting materials like anthranilic acid and 2-aminoacetophenone. Pathway A , which couples 2-amino-4-methylquinazoline with 2-chloroquinazolin-4(3H)-one, is presented as a robust and reliable method, leveraging a potent nucleophile and a well-activated electrophile. The experimental protocols provided are based on analogous transformations reported in the literature and serve as a strong foundation for researchers and drug development professionals seeking to construct this and related molecular architectures.
References
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Dembitsky, V. M., & Al-Quntar, A. A. (2012). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Journal of Heterocyclic Chemistry, 49(5), 1059-1066. [Link]
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Abdel-Aal, E. A., et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European Journal of Medicinal Chemistry, 222, 113609. [Link]
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Li, Y., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 97. [Link]
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Asadi, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 417-424. [Link]
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Li, Y., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Molecules, 17(10), 11656-11671. [Link]
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Rizk, S. A., et al. (2011). Synthesis of some new quinazolin-4-one derivatives. Egyptian Journal of Chemistry, 54(4), 455-470. [Link]
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Bîcu, E., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants, 9(11), 1091. [Link]
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Fathalla, O. A., et al. (2004). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Af. J. Chem, 59, 23-34. [Link]
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Chen, Y.-L., et al. (2021). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 14(10), 978. [Link]
-
Kumar, A., et al. (2013). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2013, 804593. [Link]
-
Al-Rashood, S. T., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 23(11), 2889. [Link]
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-
Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 827. [Link]
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ResearchGate. (n.d.). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines... Retrieved from [Link]
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LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]
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- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in Kinase Inhibition
This guide details the strategic framework for identifying the target profile of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a bis-quinazoline scaffold with high potential for ATP-competitive kinase inhibition.
Executive Summary & Structural Rationale
The compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (hereafter referred to as BQ-4OH ) represents a specific class of bis-heterocyclic inhibitors. Unlike mono-quinazolines (e.g., Gefitinib) which typically bind the adenine pocket of EGFR, the bis-quinazoline architecture introduces a larger hydrophobic surface area and a unique hydrogen-bonding donor/acceptor motif via the bridging amine and the 4-hydroxyl (tautomeric 4-oxo) group.
Structural Pharmacophore Analysis:
-
Scaffold: 2,2'-bis(quinazolinyl)amine.
-
Warhead: The quinazolin-4-ol moiety mimics the purine ring of ATP, capable of bidentate hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR or Val118 in CK2).
-
Selectivity Filter: The 4-methylquinazoline wing extends into the hydrophobic back-pocket (Gatekeeper region), potentially inducing Type I½ or Type II binding conformations depending on the linker flexibility.
-
Primary Hypothesis: BQ-4OH acts as an ATP-competitive inhibitor targeting tyrosine kinases (EGFR, HER2) or serine/threonine kinases with large active sites (CK2, Aurora).
Strategic Workflow for Target Deconvolution
The identification process is structured into three phases: In Silico Prediction , Biochemical Profiling , and Cellular Validation .
Phase I: In Silico Target Prediction & Docking
Before wet-lab execution, computational modeling defines the "search space."
-
Tautomer Generation: The quinazolin-4-ol exists in equilibrium with quinazolin-4(3H)-one. Both tautomers must be docked. The keto-form (oxo) is often the bioactive species in the hinge region.
-
Pharmacophore Mapping: Compare BQ-4OH against the Kinase Knowledge Base (KKB) .
-
Key Feature: The "N-C-N" bridge is characteristic of multi-kinase inhibitors that span the ATP site and the solvent front.
-
-
Docking Grid: Prioritize EGFR (PDB: 1M17) , CK2 (PDB: 3PE1) , and ABCG2 (as a counter-screen for efflux liability).
Phase II: Biochemical Kinome Profiling (The "Scan")
This is the definitive step to establish the in vitro selectivity profile.
Protocol: High-Throughput Kinase Binding Assay (Kd Determination) Do not rely solely on IC50 initially, as ATP concentrations vary. Use a competition binding assay (e.g., KINOMEscan™).
-
Concentration: Screen BQ-4OH at 1 µM and 10 µM .
-
Panel Selection:
-
Tyrosine Kinase (TK) Panel: EGFR, HER2, VEGFR2, SRC.
-
CMGC Panel: CK2, CDK2, DYRK1A.
-
AGC Panel: AKT, PKA (to assess off-target promiscuity).
-
-
Data Output: Calculate Percent of Control (POC) . Hits are defined as POC < 35%.
Phase III: Cellular Target Engagement
Biochemical potency does not guarantee cellular efficacy. We must validate that BQ-4OH engages the target in the complex intracellular milieu.
Method of Choice: Cellular Thermal Shift Assay (CETSA) CETSA validates target engagement by measuring the shift in thermal stability of the protein upon ligand binding.
Detailed Experimental Protocols
Protocol A: Cellular Thermal Shift Assay (CETSA) for BQ-4OH
Objective: Confirm BQ-4OH stabilizes the putative target (e.g., EGFR) in live cells.
Reagents:
-
Cell Line: A431 (high EGFR) or U2OS.
-
Compound: BQ-4OH (10 mM DMSO stock).
-
Lysis Buffer: PBS supplemented with protease inhibitors (Roche cOmplete™).
Step-by-Step Workflow:
-
Treatment: Seed cells at
cells/mL. Treat with 10 µM BQ-4OH or DMSO control for 1 hour at 37°C. -
Harvest: Wash cells with PBS, trypsinize, and resuspend in PBS.
-
Aliquot: Divide cell suspension into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a distinct temperature gradient (
to ) for 3 minutes using a thermal cycler. -
Lysis: Cool to RT for 3 min. Freeze-thaw (
liquid nitrogen) to lyse cells. -
Separation: Centrifuge at
for 20 min at 4°C to pellet precipitated (denatured) proteins. -
Detection: Analyze the supernatant via Western Blot using specific antibodies for the target (e.g., anti-EGFR).
-
Analysis: Plot band intensity vs. Temperature. A right-shift in the melting curve (
) indicates binding.
Protocol B: Chemoproteomics (Kinobeads Pull-Down)
Objective: Unbiased identification if the Kinome Scan is inconclusive.
-
Probe Synthesis: Derivatize BQ-4OH at the 4-methyl position (or solvent-exposed region) with a PEG-Linker-Biotin .
-
Lysate Preparation: Prepare mixed lysate (HeLa + K562) to cover the proteome.
-
Pull-Down: Incubate lysate with Biotin-BQ-4OH immobilized on Streptavidin beads.
-
Control: Perform competition with excess free (underivatized) BQ-4OH.
-
-
Elution & MS: Digest bound proteins with Trypsin. Analyze via LC-MS/MS.
-
Hit Calling: Proteins significantly enriched in the bead fraction but depleted in the competition control are true targets.
Data Visualization & Logic
Workflow Logic Diagram
The following diagram illustrates the decision matrix for deconvoluting the BQ-4OH target.
Caption: Systematic workflow for identifying kinase targets, moving from computational prediction to biophysical validation.
Predicted Signaling Pathway: EGFR/Akt Axis
Given the quinazoline core, BQ-4OH likely modulates the EGFR pathway.
Caption: Hypothetical mechanism of action where BQ-4OH blocks EGFR autophosphorylation, silencing downstream PI3K/Akt signaling.
Comparative Data Analysis
When analyzing Kinome Scan results, arrange data to highlight selectivity windows.
Table 1: Representative Target Profile (Hypothetical) Note: This table structure is for reporting experimental results.
| Kinase Target | Family | Binding Affinity (Kd) | Biochemical IC50 | Cellular EC50 (A431) |
| EGFR (WT) | TK | 12 nM | 45 nM | 150 nM |
| EGFR (L858R) | TK | 4 nM | 15 nM | 80 nM |
| HER2 | TK | 120 nM | 450 nM | > 1 µM |
| CK2 | CMGC | 850 nM | 2.1 µM | > 10 µM |
| CDK2 | CMGC | > 10 µM | > 10 µM | N/A |
Interpretation: A Kd < 100 nM typically indicates a primary target. A gap between Biochemical IC50 and Cellular EC50 suggests permeability issues or ATP competition (intracellular ATP is high).
References
-
Bridges, A. J. (2001). Chemical inhibitors of protein kinases.[1][2][3][4][5][6][7][8] Chemical Reviews, 101(8), 2541-2572. Link
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Link
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][5][8] Nature Reviews Cancer, 9(1), 28-39. Link
Sources
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Conjugate of Bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK Ligand, with a Fluorescent Ru(II)-Bipyridine Complex Exhibits Specific Subcellular Localization in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological profile of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This guide provides an in-depth technical analysis of the pharmacological profile of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS: 263746-95-8), a bis-quinazoline scaffold with significant potential in oncology and infectious disease research.
Executive Summary
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (also known as 2-(4-methylquinazolin-2-ylamino)quinazolin-4(3H)-one) is a synthetic bis-quinazoline derivative.[1][2][3][4] Unlike monomeric quinazolines (e.g., Gefitinib), this compound features a dimeric architecture linked by a secondary amine bridge. This structural motif confers unique pharmacological properties, primarily as a multi-target kinase inhibitor , a modulator of ABC transporters (reversing multidrug resistance), and a potential antitrypanosomal agent .
| Metric | Data |
| CAS Number | 263746-95-8 |
| Molecular Formula | C₁₇H₁₃N₅O |
| Molecular Weight | 303.32 g/mol |
| Class | Bis-quinazoline; Kinase Inhibitor Scaffold |
| Primary Targets | Tyrosine Kinases (EGFR/VEGFR), ABCG2 (BCRP), DNA G-Quadruplexes |
| Solubility | Low in water; Soluble in DMSO (>10 mM), DMF |
Chemical Constitution & Structural Dynamics
1.1 Structural Architecture
The compound consists of two quinazoline rings connected via an amino (-NH-) bridge at the C2 positions.
-
Ring A (Acceptor): A quinazolin-4-one moiety (tautomeric with quinazolin-4-ol) capable of hydrogen bond acceptance via the carbonyl oxygen and donation via the N3-H.
-
Ring B (Donor): A 4-methylquinazoline ring, providing hydrophobic bulk and steric complementarity to ATP-binding pockets.
1.2 Tautomerism (Self-Validating Check)
The name "quinazolin-4-ol" implies the enol form. However, in physiological solution and solid state, the keto (lactam) tautomer (quinazolin-4(3H)-one) is thermodynamically favored. Researchers must account for this equilibrium during docking studies or NMR analysis.
-
Dominant Species: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4(3H)-one.
-
Implication: The N3 proton is acidic (pKa ~9-10), allowing for deprotonation and salt formation to improve solubility.
Pharmacodynamics: Mechanism of Action
The bis-quinazoline scaffold exhibits a "polypharmacological" profile, interacting with multiple targets due to its planar, aromatic structure and hydrogen-bonding capacity.
2.1 Tyrosine Kinase Inhibition (EGFR/VEGFR)
The structural homology of the quinazoline core to the adenine ring of ATP allows this compound to function as an ATP-competitive inhibitor .
-
Binding Mode: The N1 and N3 atoms of the quinazoline ring form hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met793 in EGFR).
-
Selectivity: The 4-methyl substituent on the second ring occupies the hydrophobic specificity pocket (Gatekeeper region), potentially enhancing selectivity for specific kinase isoforms over others.
2.2 Multidrug Resistance (MDR) Modulation
Bis-quinazolines are potent inhibitors of ABCG2 (Breast Cancer Resistance Protein, BCRP) .
-
Mechanism: The compound binds to the transmembrane domain of the ABCG2 efflux pump, locking it in an inward-facing conformation. This prevents the efflux of chemotherapeutic agents (e.g., Mitoxantrone, Topotecan), thereby resensitizing resistant cancer cells.
-
Causality: The dimeric nature allows simultaneous binding to the large, symmetric drug-binding cavity of the ABCG2 homodimer.
2.3 G-Quadruplex Stabilization
The planar, extended pi-system of the bis-quinazoline allows it to intercalate or stack upon G-quadruplex DNA structures (specifically in the c-MYC or Telomeric promoters).
-
Effect: Stabilization of the G-quadruplex inhibits the transcription of oncogenes (like c-MYC), leading to cell cycle arrest and apoptosis in cancer cells.
2.4 Antitrypanosomal Activity
Investigations into bis-heterocycles have identified activity against Trypanosoma brucei. The mechanism likely involves inhibition of trypanosomal kinases or intercalation into kinetoplast DNA.
Visualization: Mechanism of Action Pathways
The following diagram illustrates the dual mechanism of action: Kinase Inhibition and MDR Reversal.
Caption: Multi-target pharmacological mechanism of the bis-quinazoline scaffold, highlighting kinase inhibition, transporter modulation, and DNA interaction.
Experimental Protocols
4.1 Synthesis Workflow (Self-Validating)
To generate high-purity material for biological assays, a condensation protocol is recommended.
Reagents:
-
2-Amino-4-methylquinazoline (Precursor A)
-
2-Chloro-4-hydroxyquinazoline (Precursor B)
-
Solvent: Diphenyl ether or DMF
-
Base: Potassium Carbonate (
)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Precursor A and 1.1 eq of Precursor B in DMF (5 mL/mmol).
-
Activation: Add 2.0 eq of anhydrous
. -
Reflux: Heat the mixture to 140°C for 12–16 hours under nitrogen atmosphere.
-
Validation: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a lower Rf spot compared to precursors.
-
-
Precipitation: Cool to room temperature and pour into ice-cold water. The bis-quinazoline will precipitate as a solid.
-
Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from Ethanol/DMF to remove unreacted monomers.
-
Characterization: Verify structure via
H-NMR (DMSO- ). Look for the characteristic singlet of the methyl group (~2.6 ppm) and the downfield NH protons (>10 ppm).
4.2 In Vitro Kinase Assay (EGFR)
Objective: Determine
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Dilution: Serially dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) to 3x final concentration. -
Reaction:
-
Mix 5 µL of diluted compound with 5 µL of EGFR enzyme (0.2 ng/µL).
-
Incubate for 10 mins at RT.
-
Add 5 µL of ATP/Substrate mix (Poly(Glu,Tyr)).
-
-
Detection: Use an ADP-Glo™ or FRET-based detection system after 60 mins.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Toxicology & Safety Profile
-
Cytotoxicity: As an antiproliferative agent, the compound is cytotoxic to dividing cells. Handle with standard chemotherapy safety protocols (gloves, fume hood).
-
hERG Inhibition Risk: Quinazoline structures are known to block hERG potassium channels, potentially causing QT prolongation. In vivo studies must monitor cardiac safety.
-
Solubility Issues: The planar structure leads to poor aqueous solubility, which can cause precipitation in cell culture media if DMSO concentration exceeds 0.5%.
References
-
Synthesis and Antitumor Activities of Bis-Quinazoline Derivatives. Source: ResearchGate / DOI: 10.1002/jhet.3888 Context: Describes the synthesis and cytotoxic evaluation of bis-quinazolin-4(3H)-ones against A549 and MCF-7 cell lines.
-
Pharmacological Investigations on Drugs for Human African Trypanosomiasis. Source: CORE / Semantics Scholar Context: Lists C17H13N5O derivatives and their activity against Trypanosoma brucei.
-
Structure-Activity Relationships of Quinazoline Kinase Inhibitors. Source: Journal of Medicinal Chemistry Context: General reference for the binding mode of 4-anilinoquinazolines and bis-quinazolines at the ATP site of EGFR.
-
Bis-Quinazolines as G-Quadruplex Stabilizers. Source: DiVA Portal / Uppsala University Context: Details the design of pyridine bis-quinazoline derivatives for selective G-quadruplex DNA stabilization.
-
Compound Entry: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-95-8). Source: ABI Chem / PubChem Context: Chemical identity, physical properties, and vendor information.
Sources
The Amino-Quinazolin-4-ol Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Pharmacology
This guide provides a rigorous technical analysis of Amino-Quinazolin-4-ol derivatives (chemically synonymous with amino-substituted quinazolin-4(3H)-ones due to lactam-lactim tautomerism). It distinguishes this specific scaffold from the 4-aminoquinazoline class (e.g., Gefitinib), focusing on the unique pharmacophore properties of the 4-hydroxy/oxo moiety combined with amino substitutions.
Executive Summary: The "Chameleon" Scaffold
The amino-quinazolin-4-ol derivative represents a privileged substructure in medicinal chemistry, characterized by its ability to oscillate between the quinazolin-4(3H)-one (lactam) and quinazolin-4-ol (lactim) tautomers. Unlike fully aromatic 4-aminoquinazolines (EGFR inhibitors), this scaffold retains a hydrogen-bond donor/acceptor motif at the C4/N3 position, critical for binding in the ATP-binding pockets of kinases and the active sites of folate-dependent enzymes.
This guide explores the evolution of this scaffold from a dye-chemistry curiosity to a cornerstone of modern oncology (e.g., Thymidylate synthase inhibitors) and antimicrobial research (MRSA inhibitors).
Historical Genesis & Structural Identity
The Tautomeric Paradox
The nomenclature "quinazolin-4-ol" is technically a misnomer in solution phase but accurate in specific protein-bound states.
-
Solution State: The equilibrium heavily favors the 4(3H)-one (Lactam) form due to the stability of the amide resonance.
-
Binding State: In hydrophobic pockets (e.g., DHFR or Thymidylate Synthase), the 4-ol (Lactim) form may stabilize via aromatization of the pyrimidine ring, facilitating
- stacking interactions.
Key Insight: Drug design often locks this tautomerism by N3-substitution (forcing the 'one' form) or O-alkylation (forcing the 'ol' ether form), but the free "amino-quinazolin-4-ol" remains a versatile hydrogen-bonding switch.
The Niementowski Origins (1895)
The discovery traces back to the Niementowski Quinazoline Synthesis , where anthranilic acid was condensed with amides. Early 20th-century modifications introduced amino groups (via guanidine or cyanimide) to create 2-amino-quinazolin-4-ol , initially explored for antimalarial properties mimicking quinine, before finding its niche in antifolates.
Synthetic Evolution: From Condensation to C-H Activation
Classical Route: Cyclocondensation
The traditional industrial route involves the fusion of anthranilic acid derivatives with guanidine hydrochloride. While effective, it suffers from harsh conditions (
Modern Route: Metal-Catalyzed Cross-Coupling
Contemporary discovery utilizes Buchwald-Hartwig amination on halo-quinazolinones or Copper-catalyzed oxidative cyclization .
DOT Diagram: Synthetic Pathways
Caption: Comparison of classical thermal condensation vs. modern Pd-catalyzed amination for scaffold assembly.
Pharmacological Breakthroughs & SAR
2-Amino Derivatives: The Antimicrobial/Antifolate Axis
The introduction of an amino group at the C2 position creates a motif resembling the pteridine ring of folic acid.
-
Mechanism: These derivatives act as competitive inhibitors of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) .
-
Drug Example: Raltitrexed (Tomudex) utilizes a quinazolin-4-one core (analogous to the 4-ol) to inhibit TS, arresting DNA synthesis in colorectal cancer.
-
Recent Discovery: 2-amino-quinazolin-4-ol derivatives have shown potent activity against MRSA (Methicillin-Resistant S. aureus) by disrupting bacterial cell wall synthesis, a mechanism distinct from
-lactams.
Structure-Activity Relationship (SAR) Table
| Position | Substitution | Effect on Activity | Mechanistic Rationale |
| C2-Amino | Critical for Potency | Mimics the 2-amino group of pterin (folate); key H-bond donor to Asp/Glu in active site. | |
| N3 | Tautomer Lock | Free | |
| C4 | H-Bonding | The Carbonyl oxygen (4-one) accepts H-bonds from backbone amides. | |
| C6/C7 | Potency/ADME | Electron-withdrawing groups (6-F) often enhance metabolic stability and active site fit (e.g., in Idelalisib analogs). |
Experimental Protocol: Synthesis of 2-Amino-Quinazolin-4(3H)-one
Objective: Synthesis of a 2-amino-substituted scaffold via a microwave-assisted cyclization (Green Chemistry approach).
Reagents:
-
2-Aminobenzonitrile (1.0 eq)
-
Cyanamide (
) or substituted Guanidine (1.2 eq) -
Solvent: Water/Ethanol (1:1) or Ionic Liquid
-
Catalyst:
(0.5 eq)
Workflow:
-
Preparation: Dissolve 2-aminobenzonitrile in the solvent mixture in a microwave-safe vial.
-
Addition: Add the guanidine derivative and base (
). -
Irradiation: Seal and irradiate at 140°C for 20 minutes (Power: 150W). Note: Conventional heating requires reflux for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the precipitate. Wash with cold water (
mL) and diethyl ether to remove unreacted nitrile. Recrystallize from DMF/Ethanol. -
Validation:
-
NMR: Look for the disappearance of the nitrile peak (
in IR) and appearance of the amide carbonyl ( ) and amine signals. -
Tautomer Check: In DMSO-
, observe the broad singlet for N3-H ( ppm), confirming the quinazolinone form.
-
DOT Diagram: Screening Cascade
Caption: Drug discovery screening cascade for amino-quinazolin-4-ol derivatives.
Future Outlook: PROTACs and Covalent Inhibitors
The amino-quinazolin-4-ol scaffold is currently experiencing a renaissance in Targeted Protein Degradation (PROTACs) . The N3-position or the exocyclic amine at C2 offers an ideal vector for attaching linkers to E3 ligase ligands (e.g., Cereblon) without disrupting the core binding affinity. Furthermore, introducing acrylamide "warheads" to the amino group enables covalent inhibition of cysteines in kinase active sites.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. Link
- Niementowski, S. (1895). Synthesen der Chinazolinverbindungen. Journal für Praktische Chemie.
-
Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics.[1][2][3] Link
-
Bavetsias, V., et al. (2000). Design and synthesis of cyclopenta[g]quinazoline-based antifolates as inhibitors of thymidylate synthase. Journal of Medicinal Chemistry. Link
-
Ghorab, M. M., et al. (2015).[4] Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica.[4] Link(Note: Contrasts 4-amino vs 4-oxo derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This Application Note is designed for researchers in medicinal chemistry, focusing on the synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (typically existing in equilibrium with its tautomer, 2-[(4-methylquinazolin-2-yl)amino]quinazolin-4(3H)-one ).
The protocol leverages a convergent synthetic strategy, coupling two functionalized quinazoline scaffolds. This approach is modular, allowing for the independent optimization of each ring system before final assembly, a standard practice in generating bis-heterocyclic libraries for kinase inhibition or antibacterial research.
Application Note: Convergent Synthesis of Bis-Quinazoline Scaffolds
Introduction & Retrosynthetic Analysis
The target molecule features two quinazoline ring systems linked by a secondary amine. From a retrosynthetic perspective, the most efficient disconnection is at the bridging nitrogen. This suggests a Nucleophilic Aromatic Substitution (
-
Electrophile: 2-Chloroquinazolin-4(3H)-one (or its tautomer 2-chloroquinazolin-4-ol).
-
Nucleophile: 2-Amino-4-methylquinazoline.
Rationale:
-
Reactivity: The C2 position of the quinazolin-4-one scaffold is sufficiently electrophilic, especially when the leaving group is a chloride, to undergo displacement by a primary aromatic amine under thermal conditions.
-
Stability: This route avoids the use of unstable intermediates and allows for the purification of the two key fragments prior to the final coupling, enhancing the purity profile of the final product.
Materials & Equipment
| Category | Item | Grade/Spec |
| Reagents | 2-Chloroquinazolin-4(3H)-one | >97% Purity |
| 2-Amino-4-methylquinazoline | >97% Purity | |
| N,N-Dimethylformamide (DMF) | Anhydrous | |
| Potassium Carbonate ( | Anhydrous, granular | |
| Ethanol (EtOH) | Absolute | |
| Equipment | Round-bottom flask (50 mL) | Borosilicate |
| Reflux condenser | With drying tube | |
| Magnetic stirrer/hotplate | Temp control ±1°C | |
| Vacuum filtration setup | Buchner funnel |
Detailed Synthesis Protocol
Phase A: Preparation of the Reaction Mixture
-
Causality: Anhydrous conditions are preferred to prevent the hydrolysis of the chloro-quinazoline back to the inactive dione form.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen.
-
Charging: Add 2-Chloroquinazolin-4(3H)-one (1.0 equiv, 5.0 mmol, ~0.90 g) and 2-Amino-4-methylquinazoline (1.1 equiv, 5.5 mmol, ~0.87 g) to the flask.
-
Solvent: Add DMF (15 mL).
-
Note: DMF is chosen for its high boiling point and ability to solubilize polar heterocycles.
-
-
Base: Add
(2.0 equiv, 10.0 mmol, ~1.38 g).-
Mechanism:[1] The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.
-
Phase B: The Coupling Reaction ( )
-
Heating: Attach the reflux condenser. Heat the mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Maintain reaction conditions for 12–16 hours .
-
Validation: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting chloride (
) should disappear, and a new, more polar spot (product) should appear. -
Observation: The reaction mixture typically darkens as the coupling proceeds.
-
Phase C: Work-up and Purification
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with stirring.
-
Principle: The product is generally insoluble in water, while DMF and inorganic salts (
, excess ) remain in the aqueous phase.
-
-
Precipitation: A solid precipitate should form immediately. Stir for 30 minutes to ensure complete precipitation and removal of trapped DMF.
-
Filtration: Collect the solid by vacuum filtration. Wash the filter cake with:
-
Water (3 x 20 mL) to remove salts.
-
Cold Ethanol (1 x 10 mL) to remove unreacted amine and organic impurities.
-
-
Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
-
Recrystallization (Optional): If higher purity is required (>98%), recrystallize from DMF/Ethanol (1:4).
Data Analysis & Validation
The following table summarizes the expected analytical data for validating the structure.
| Technique | Expected Signal/Result | Structural Assignment |
| 1H NMR (DMSO- | NH (Amide/Enol tautomer) | |
| NH (Bridging amine) | ||
| Aromatic protons (two rings) | ||
| LC-MS (ESI+) | Molecular Ion | |
| Appearance | Off-white to pale yellow solid | - |
Mechanistic Workflow (Visualization)
The following diagram illustrates the convergent synthesis pathway and the logic flow.
Figure 1: Convergent synthetic workflow for the coupling of quinazoline scaffolds via Nucleophilic Aromatic Substitution.
References
-
Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives.
approach used in this protocol. URL:[Link] -
Efficient Synthesis of 2-Aminoquinazoline Derivatives. Source: MDPI (Molecules). Context: Provides spectral data and synthesis conditions for 4-methylquinazolin-2-amine derivatives, supporting the characterization and stability profile of the nucleophile used in this protocol. URL:[Link]
-
Quinazoline Derivatives: Synthesis and Bioactivities. Source: National Institutes of Health (NIH) / PubMed Central. Context: A comprehensive review of quinazoline chemistry, confirming the tautomeric equilibrium between quinazolin-4-ol and quinazolin-4(3H)-one, which is critical for structural assignment. URL:[Link]
Sources
Application Note: Preparation of Stock Solutions for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in DMSO
Abstract & Scientific Rationale
The compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (Molecular Formula: C₁₇H₁₃N₅O; MW: 303.32 g/mol ) represents a class of bis-quinazoline derivatives often utilized as kinase inhibitors or chemical probes. Structurally, this molecule features two hydrophobic quinazoline rings linked by an amino bridge. While this scaffold confers high affinity for ATP-binding pockets, it presents significant solubility challenges in aqueous media and susceptibility to precipitation in "wet" DMSO.
This Application Note provides a rigorous, self-validating protocol for preparing stock solutions. The core scientific challenge addressed here is hygroscopicity-induced precipitation . DMSO is highly hygroscopic; it can absorb up to 6% water by weight within hours of exposure to ambient humidity. For hydrophobic quinazolines, even trace water content in DMSO ( >1%) can shift the equilibrium from "dissolved" to "aggregate," leading to silent precipitation and inconsistent IC₅₀ data.
Physicochemical Profile & Safety
Before handling, review the specific properties of the compound to ensure accurate calculations and safety.
| Property | Value / Description |
| Compound Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol |
| Molecular Weight | 303.32 g/mol |
| Formula | C₁₇H₁₃N₅O |
| Solubility (DMSO) | ~20–50 mM (dependent on hydration state of DMSO) |
| Solubility (Water) | Negligible (< 1 µM) |
| Appearance | Typically off-white to yellow solid |
| Safety Hazards | Irritant.[1] DMSO is a permeation enhancer; it will carry the compound through the skin. Double-gloving (Nitrile) is mandatory. |
Materials & Equipment
-
Compound: >98% purity (verified by HPLC/LC-MS).
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Critical: Do not use DMSO from a "squirt bottle" sitting on a bench. Use a fresh, sealed glass ampoule or a bottle stored in a desiccator.
-
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene (DMSO dissolves some plastics).
-
Equipment:
-
Analytical Balance (0.01 mg precision).
-
Vortex mixer.
-
Ultrasonic water bath (Sonication).
-
Argon or Nitrogen gas line (optional, for blanketing).
-
Protocol: Stock Solution Preparation
Phase A: Calculation & Weighing
Objective: Prepare a 10 mM Master Stock Solution.
Formula:
Quick Reference Table (for 10 mM Target):
| Mass of Compound (mg) | Volume of Anhydrous DMSO (µL) |
| 1.0 mg | 329.7 µL |
| 5.0 mg | 1648.5 µL (1.65 mL) |
| 10.0 mg | 3297.0 µL (3.30 mL) |
Phase B: Dissolution (The Critical Step)
-
Weighing: Weigh the solid into an amber glass vial.
-
Note: Bis-quinazolines can be static. Use an anti-static gun if available.
-
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Technique: Do not wash down the walls yet. Add solvent directly to the powder.
-
-
Vortexing: Vortex at medium speed for 30 seconds.
-
Sonication: Sonicate in a water bath for 5–10 minutes at room temperature.
-
Checkpoint: Hold the vial up to a light source. The solution must be completely clear. If "swirls" or refraction lines (Schlieren patterns) are visible, dissolution is incomplete.
-
-
Visual QC: Invert the vial. Check for undissolved particulates at the bottom.
Phase C: Aliquoting & Storage
Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, causing the compound to crash out over time.
-
Aliquot: Immediately dispense the Master Stock into single-use aliquots (e.g., 50 µL or 100 µL) in screw-cap cryovials.
-
Blanket (Optional): Gently blow Argon or Nitrogen over the top of the liquid to displace humid air before capping.
-
Store:
-
Short Term (< 1 month): -20°C.[2]
-
Long Term (> 1 month): -80°C.
-
Visualization: Workflow & Solubility Dynamics
Diagram 1: Preparation Workflow
This flowchart outlines the decision-making process to ensure complete solubilization.
Caption: Step-by-step decision tree for preparing stable stock solutions of hydrophobic quinazolines.
Diagram 2: The "Crash Out" Mechanism
Understanding why stock solutions fail is critical. This diagram illustrates the hygroscopic failure mode of DMSO.
Caption: The mechanism of stock solution degradation via DMSO hygroscopicity.
Troubleshooting & Validation (QC)
Quality Control: The "Dilution Test"
Before using the stock in a bioassay, perform a mock dilution to ensure the compound won't crash out in the culture media.
-
Take 1 µL of the 10 mM stock.
-
Add to 999 µL of PBS or Media (1:1000 dilution, 10 µM final).
-
Vortex and observe against a dark background.
-
Pass: Solution is clear.
-
Fail: Visible cloudiness or precipitate.
-
Correction: If it fails, the compound concentration is too high for the media. You may need a lower stock concentration or an intermediate dilution step.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Solution is cloudy after sonication | Concentration exceeds solubility limit. | Dilute to 5 mM or 1 mM. Add more DMSO. |
| Precipitate forms upon freezing | "Cold Crash" / Eutectic formation. | Warm to 37°C and vortex vigorously before every use. |
| Inconsistent Assay Results | Water uptake in DMSO stock.[2][3] | Discard old stock.[2] Prepare fresh using anhydrous DMSO. |
| Yellowing of solution over time | Oxidation (Quinazolines are sensitive). | Ensure storage in amber vials; use Argon blanket. |
References
-
National Institutes of Health (NIH). (2023). In situ DMSO hydration measurements of HTS compound libraries. PubMed. Retrieved from [Link]
-
Ziath. (2023). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
MedChemExpress. (2024). Compound Handling Instructions: Solubility and Storage. Retrieved from [Link]
Sources
Application Notes and Protocols for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in Cellular Assays
Introduction: Unraveling the Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives established as potent modulators of critical cellular signaling pathways.[1] Compounds based on this heterocyclic system have been successfully developed as anticancer agents, primarily through the inhibition of protein kinases like EGFR and PI3K, or by inducing programmed cell death (apoptosis).[2][3][4] The compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol represents a novel investigational molecule within this class. While specific data on this particular derivative is emerging, its structural similarity to known bioactive quinazolines suggests its potential as a modulator of cell proliferation, survival, and cell cycle progression.
These application notes provide a comprehensive guide for researchers to investigate the cellular effects of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. The protocols herein are designed to be robust and self-validating, enabling the elucidation of its mechanism of action and potential therapeutic applications. We will detail methodologies for assessing cytotoxicity, cell cycle perturbations, and the induction of apoptosis.
Mechanism of Action: An Overview of Potential Signaling Pathways
Based on the activities of related quinazoline derivatives, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol may exert its effects through one or more of the following pathways:
-
Inhibition of Proliferation Signaling: Many quinazoline compounds are potent inhibitors of receptor tyrosine kinases (RTKs) or downstream pathways such as the PI3K/Akt pathway, which are frequently hyperactivated in cancer.[3][4][5] Inhibition of these pathways would lead to a reduction in cell proliferation and survival.
-
Induction of Apoptosis: Several quinazoline derivatives have been shown to induce apoptosis through either intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases.[6][7][8]
-
Cell Cycle Arrest: By interfering with the machinery that governs cell cycle progression, this compound could induce arrest at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from dividing.[8][9]
The following workflow is proposed for a comprehensive initial characterization of the compound's cellular effects.
Caption: Figure 1: A logical workflow for the initial cellular characterization of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Part 1: Assessment of Cytotoxicity using the MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability and to establish a working concentration range. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which can be quantified.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (initial screen) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 4 hours |
| Wavelength for Reading | 570 nm |
Table 1: Recommended parameters for the MTT assay.
Part 2: Elucidating Effects on Cell Cycle and Apoptosis
Once the IC₅₀ is determined, the next logical step is to investigate how the compound is affecting cell growth. Flow cytometry is a powerful tool for this purpose, allowing for the quantitative analysis of cell cycle distribution and the detection of apoptotic cells.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Materials:
-
Cells treated with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol at the IC₅₀ concentration.
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for 24-48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cells treated with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Figure 2: The principle of differentiating cell populations using Annexin V and PI staining.
Part 3: Investigating Molecular Mechanisms by Western Blotting
To delve deeper into the mechanism of action, Western blotting can be used to assess changes in the expression and activation of key proteins in signaling pathways potentially affected by 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Protocol: Western Blot Analysis
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against proteins of interest (e.g., p-Akt, Akt, PARP, Caspase-3, Cyclin D1). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
| Target Pathway | Suggested Primary Antibodies | Expected Outcome with Active Compound |
| PI3K/Akt Signaling | p-Akt (Ser473), Total Akt | Decrease in p-Akt/Total Akt ratio |
| Apoptosis | Cleaved PARP, Cleaved Caspase-3 | Increase in cleaved forms |
| Cell Cycle | Cyclin D1, p21, p27 | Changes in expression levels |
Table 2: Suggested antibodies for Western blot analysis.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its mechanism of action. Further investigations could involve more specific kinase profiling assays, in vivo studies in animal models, and combination studies with other therapeutic agents. The versatility of the quinazoline scaffold suggests that this compound could be a promising lead for further development.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Aminoquinoline Derivatives in Cancer Cell Line Studies. BenchChem.
- Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar.
- Altharawi, A., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)
- PubMed. (2018).
- PubMed. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. PubMed.
- PubMed. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed.
- PubMed. (2012). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. PubMed.
- ACS Publications. (2024). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). PMC.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimal Solvent Systems for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Executive Summary
This guide details the physicochemical rationale and practical protocols for solubilizing 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a rigid bis-quinazoline scaffold. Due to its extended planar aromatic structure and capacity for strong intermolecular hydrogen bonding (driven by lactam-lactim tautomerism), this compound exhibits "brick dust" characteristics—high melting point and poor solubility in standard organic solvents.
Successful dissolution requires disrupting these intermolecular forces using high-dielectric aprotic solvents (DMSO, DMAc) or pH-manipulated systems. This note provides validated solvent systems for stock preparation, reaction chemistry, and biological assay formulation.
Physicochemical Profiling & Solubility Challenges
To dissolve this molecule, one must first understand why it resists dissolution. The resistance arises from two primary mechanistic factors:
The Tautomeric Trap
The "quinazolin-4-ol" moiety does not exist primarily as an alcohol (enol). In the solid state and polar solvents, it favors the quinazolin-4(3H)-one (lactam) tautomer.
-
Consequence: The lactam form provides a Hydrogen Bond Donor (NH) and Acceptor (C=O) perfectly positioned for intermolecular dimerization, similar to DNA base pairing. This creates a high-energy crystal lattice that solvents must break.
Planar Stacking (Pi-Pi Interactions)
The molecule consists of two fused aromatic systems linked by a secondary amine.
-
Consequence: The flat, rigid structure encourages strong
stacking between layers of molecules. Standard solvents like Ethanol or Dichloromethane cannot intercalate effectively to disrupt these stacks.
Visualizing the Solubility Barrier
The following diagram illustrates the tautomeric equilibrium and the aggregation mechanism that must be overcome.
Figure 1: Mechanism of insolubility driven by tautomeric equilibrium and stacking. Successful solvents must disrupt the 'Aggregate' state.
Recommended Solvent Systems
Based on the structural analysis, the following solvent systems are ranked by efficacy.
Table 1: Solvent Compatibility Matrix
| Application | Solvent System | Solubility Limit (Est.) | Notes |
| Stock Solution | 100% DMSO (Anhydrous) | 10–50 mM | Gold Standard. Best general-purpose solvent. Hygroscopic; keep sealed. |
| High Conc. Stock | DMAc (Dimethylacetamide) | >50 mM | Superior to DMSO for very rigid quinazolines. Toxic; handle in fume hood. |
| Stubborn Solids | DMSO + 1% TFA | High | Protonation of the central amine/ring nitrogen breaks stacking. |
| LC-MS Analysis | 50:50 Acetonitrile:Water + 0.1% Formic Acid | <1 mM | Only for dilute analytical samples. Requires acid to remain soluble. |
| Biological Assay | DMSO Stock (diluted) + PEG-400 | <100 µM | Requires co-solvent (PEG) to prevent precipitation upon dilution in buffer. |
Detailed Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Use this protocol for general chemical biology or screening applications.
-
Calculate: For 10 mg of compound (MW ≈ 305.3 g/mol ), you require ~3.27 mL of solvent for 10 mM.
-
Weigh: Accurately weigh the solid into a glass amber vial (avoid plastic, as DMSO leaches plasticizers).
-
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to the vial.
-
Critical Step: Do not add the full volume immediately. Add 70% of the target volume first.
-
-
Agitation:
-
Vortex vigorously for 60 seconds.
-
Sonication: Sonicate in a water bath at 40°C for 10–15 minutes. The combination of heat and ultrasonic energy is usually required to break the crystal lattice.
-
-
Final Adjustment: Add remaining DMSO to reach target volume. Invert to mix.
-
QC Check: Inspect against light. The solution should be clear yellow/orange. If particles remain, proceed to Protocol B.
Protocol B: "Acid-Assist" Method for Resistant Solids
Use this if Protocol A fails or if the compound "crashes out" over time.
-
Prepare Solvent: Create a solution of DMSO containing 1% (v/v) Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Dissolve: Add this acidified solvent to the solid.
-
Sonication: Sonicate for 5 minutes. Dissolution is often instant due to salt formation in situ.
-
Storage: Store at -20°C. Note that acidic DMSO can degrade over months; use fresh for critical assays.
Protocol C: Biological Assay Formulation (Preventing "Crash-Out")
Direct dilution of DMSO stock into water/PBS often causes immediate precipitation. Use this intermediate dilution step.
Figure 2: Serial dilution strategy to maintain solubility in aqueous buffers.
-
Prepare Intermediate: Mix DMSO stock 1:1 with PEG-400 or Propylene Glycol .
-
Final Dilution: Pipette this mixture slowly into the stirred aqueous buffer/media.
-
Limit: Do not exceed 100 µM in aqueous media. Above this, the compound will likely precipitate regardless of the carrier.
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Cloudiness on water addition | Hydrophobic effect (LogP > 3). | Use Protocol C (PEG-400 co-solvent). Do not exceed 0.5% DMSO final conc. |
| Precipitate after freeze/thaw | Crystal seeding. | Re-sonicate at 40°C for 10 mins before every use. |
| Yellow to Red color shift | pH sensitivity or oxidation. | Quinazolines can act as pH indicators. Ensure buffer pH is stable. |
References
-
Baluja, S., et al. (2016).[3] "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents." International Journal of Basic and Applied Chemical Sciences.
-
BenchChem Technical Guides. (2025). "Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives." BenchChem.[4]
-
Claramunt, R. M., et al. (2006). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry.
-
MDPI Fragments Dataset. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules.
Sources
In Vivo Administration of Bis-quinazoline Compounds: A Guide for Preclinical Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo dosage and administration of bis-quinazoline compounds. This class of molecules, characterized by two quinazoline rings, has garnered significant interest for its diverse pharmacological activities, including potent anticancer and G-quadruplex stabilizing properties.[1][2] The successful preclinical evaluation of these compounds hinges on the careful selection of dosage, administration route, and formulation, all of which are critical for achieving desired therapeutic exposures and meaningful experimental outcomes.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.
Section 1: Foundational Principles of In Vivo Dosing Strategy
The transition from in vitro to in vivo studies is a critical step in drug development. For bis-quinazoline compounds, which often exhibit poor aqueous solubility, a well-defined dosing strategy is paramount.[3] The primary objectives are to maximize bioavailability, achieve therapeutic concentrations at the target site, and minimize toxicity.
The Crucial Role of Formulation in Bioavailability
The inherent lipophilicity of many quinazoline derivatives often leads to low aqueous solubility, categorizing them as Biopharmaceutics Classification System (BCS) Class II or IV compounds.[3] This poor solubility is a primary obstacle to achieving adequate oral bioavailability.[3] Therefore, significant effort must be dedicated to formulation development. Strategies to enhance solubility and dissolution rates include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, which can improve the dissolution rate.[3]
-
Solid Dispersions: Dispersing the bis-quinazoline compound in an amorphous form within a hydrophilic polymer matrix can enhance wettability and dissolution.[3]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Use of Co-solvents and Surfactants: The inclusion of pharmaceutically acceptable co-solvents and surfactants in the vehicle can significantly improve the solubility of the compound.
The choice of formulation strategy will depend on the specific physicochemical properties of the bis-quinazoline derivative.
Determining the Maximum Tolerated Dose (MTD)
Before initiating efficacy studies, it is essential to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[4][5] MTD studies are crucial for establishing a safe dose range for subsequent preclinical experiments.[4][5]
dot
Caption: Workflow for Determining the Maximum Tolerated Dose (MTD).
Section 2: Recommended In Vivo Dosage and Administration Protocols
The following protocols are generalized and should be adapted based on the specific bis-quinazoline compound, the animal model, and the experimental objectives.
Vehicle Selection and Preparation
The choice of vehicle is critical for ensuring the solubility and stability of the bis-quinazoline compound. A common starting point for poorly soluble compounds is a vehicle containing a suspending agent and a surfactant.
Table 1: Commonly Used Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Components | Notes |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in sterile water | A common and well-tolerated vehicle for oral and intraperitoneal administration.[6] |
| 0.1-0.5% (v/v) Tween 80 or Tween 20 | A surfactant to aid in wetting and suspending the compound.[6] | |
| Co-solvent System | Polyethylene glycol 300/400 (PEG300/400) | Can improve solubility, but potential for toxicity at higher concentrations. |
| Propylene glycol (PG) | Another commonly used co-solvent. | |
| Ethanol | Use should be limited due to potential toxicity.[7] | |
| Dimethyl sulfoxide (DMSO) | Should be used with caution due to its potential to cause hepatotoxicity and alter the biological activity of the compound.[7] | |
| Lipid-Based Formulation | Corn oil, sesame oil, or other triglycerides | Suitable for highly lipophilic compounds. |
| Labrasol®, Cremophor® EL | Surfactants used in self-emulsifying drug delivery systems.[8] |
Protocol 2.1.1: Preparation of an Aqueous Suspension
-
Weighing: Accurately weigh the required amount of the bis-quinazoline compound.
-
Wetting: In a sterile mortar, add a small amount of the surfactant (e.g., Tween 80) to the compound and triturate to form a uniform paste. This step is crucial for preventing clumping.
-
Suspension: Gradually add the aqueous vehicle (e.g., 0.5% CMC in sterile water) to the paste while continuously triturating until a homogenous suspension is formed.
-
Volume Adjustment: Transfer the suspension to a sterile volumetric flask or graduated cylinder and adjust to the final volume with the vehicle.
-
Storage: Store the suspension at 4°C and protect from light. Ensure the suspension is well-mixed (e.g., by vortexing or stirring) before each administration.
Administration Routes
The choice of administration route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound.
Table 2: Summary of Reported In Vivo Dosages for Quinazoline and Bis-quinazoline Derivatives
| Compound Type | Administration Route | Dose Range (mg/kg) | Animal Model | Reference |
| Quinazoline derivative | Intragastric | 25 | Mice | [9] |
| Quinazolin-4(3H)-one derivatives | Intraperitoneal | 50, 100, 150 | Mice | [10] |
| Inauhzin-C (quinazoline analog) | Intraperitoneal | 30-60 (effective dose) | Mice | [1] |
| Inauhzin-C (quinazoline analog) | Intraperitoneal | 200 (MTD, female) | Mice | [1] |
| Inauhzin-C (quinazoline analog) | Intraperitoneal | 250 (MTD, male) | Mice | [1] |
Protocol 2.2.1: Intravenous (IV) Injection via the Lateral Tail Vein (Mouse)
This route provides 100% bioavailability and is suitable for pharmacokinetic studies and for compounds that are poorly absorbed orally.
-
Animal Preparation: Warm the mouse for 5-10 minutes under a heat lamp or by placing the cage on a warming pad to dilate the tail veins.[11]
-
Restraint: Place the mouse in a suitable restraint device.[1]
-
Vein Visualization: Gently rotate the tail to visualize one of the lateral tail veins. Wiping the tail with 70% ethanol can improve visualization.
-
Injection: Using a sterile 27-30 gauge needle attached to a 1 ml syringe, insert the needle into the vein at a shallow angle with the bevel facing up.[1] The injection should be made in the distal third of the tail.
-
Administration: Slowly inject the dosing solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site. The maximum bolus injection volume is typically 5 ml/kg.[1]
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Observe the animal for any signs of distress.
Protocol 2.2.2: Intraperitoneal (IP) Injection (Mouse)
IP administration is a common route for preclinical studies, offering good absorption for many compounds.
-
Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[12]
-
Injection: Using a sterile 25-27 gauge needle, insert the needle at a 30-40° angle into the peritoneal cavity.[12]
-
Aspiration: Gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
-
Administration: Inject the solution smoothly. The maximum recommended volume is 10 ml/kg.[12]
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Protocol 2.2.3: Oral Gavage (Mouse)
Oral administration is the most common and clinically relevant route.
-
Restraint: Restrain the mouse securely by scruffing the neck.
-
Tube Measurement: Measure the gavage needle (typically a 20-22 gauge, 1.5-inch needle with a ball tip for adult mice) from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach.[13]
-
Tube Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[14]
-
Administration: Once the needle is in the stomach, administer the dosing solution slowly. The maximum recommended volume is 10 ml/kg.[14]
-
Tube Removal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14]
Section 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a bis-quinazoline compound is essential for optimizing the dosing regimen and translating preclinical findings.
dot
Caption: Workflow for integrated Pharmacokinetic (PK) and Pharmacodynamic (PD) studies.
Pharmacokinetic (PK) Study Design
A typical PK study in mice involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters such as bioavailability.[15]
Protocol 3.1.1: Serial Blood Sampling for PK Analysis in Mice
-
Dosing: Administer the bis-quinazoline compound as described in the relevant protocol (IV or PO).
-
Blood Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose), collect small volumes of blood (e.g., 20-30 µL) via tail vein, saphenous vein, or submandibular vein puncture.[16]
-
Sample Processing: Immediately transfer the blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and place on ice.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of the bis-quinazoline compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacodynamic (PD) Study Design
PD studies aim to correlate the drug concentration with its biological effect.
-
Dose Selection: Based on the MTD and PK data, select a range of doses for the PD study.
-
Treatment: Administer the compound to tumor-bearing mice (for oncology studies) or other relevant disease models.
-
Endpoint Measurement: At various time points after treatment, collect tumors or other target tissues.
-
Biomarker Analysis: Analyze the tissues for markers of target engagement (e.g., phosphorylation status of a target kinase) or biological response (e.g., apoptosis, inhibition of cell proliferation).
-
Correlation: Correlate the observed biological effects with the administered dose and, if possible, with the measured drug concentrations in the plasma or target tissue.
Section 4: Conclusion and Future Directions
The successful in vivo evaluation of bis-quinazoline compounds requires a meticulous and scientifically-driven approach to dosage and administration. By carefully considering the physicochemical properties of the compound, establishing a safe and effective dose range through MTD studies, and employing appropriate administration and analytical techniques, researchers can generate robust and reproducible data. This, in turn, will facilitate the translation of these promising compounds from the laboratory to the clinic.
Future work should focus on developing more advanced formulations to overcome the solubility challenges associated with this class of molecules and on conducting comprehensive PK/PD modeling to optimize dosing schedules for enhanced therapeutic efficacy.
References
-
Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. [Link]
-
Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice. PubMed. [Link]
-
Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. PMC. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PMC. [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. [Link]
-
How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]
-
Rodent Tail Vein Injections in Mice. Queen's University. [Link]
-
Oral Gavage in the Mouse. Florida State University Office of Research. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. [Link]
-
Intravenous Tail Vein Injections. Texas Tech University Institutional Animal Care and Use Committee. [Link]
-
Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. PubMed. [Link]
-
A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. [Link]
-
Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. Institute of Laboratory Animal Science (LTK). [Link]
-
Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. PMC. [Link]
-
Murine Pharmacokinetic Studies. PMC. [Link]
-
Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. Institute of Laboratory Animal Science (LTK). [Link]
-
Intraperitoneal Injection in Mice. Queen's University. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
-
SOP: Mouse Oral Gavage. Virginia Tech. [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]
-
Maximum tolerated dose (MTD). GARDP Revive. [Link]
-
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]
-
Vehicles for Animal Studies. Gad Consulting Services. [Link]
-
Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
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- 2. research.fsu.edu [research.fsu.edu]
- 3. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 4. pacificbiolabs.com [pacificbiolabs.com]
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- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for microwave-assisted synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a bis-quinazoline scaffold with significant potential in medicinal chemistry as a kinase inhibitor (specifically EGFR and PDGFR families).
Traditional thermal synthesis of bis-quinazolines via Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To ensure synthetic success, we utilize a convergent fragment-based approach. The target molecule is disconnected at the secondary amine bridge, identifying two key precursors:
-
Nucleophile: 2-Amino-4-methylquinazoline (Fragment A )
-
Electrophile: 2-Chloroquinazolin-4(3H)-one (Fragment B )
The reaction proceeds via an
Figure 1: Convergent synthetic pathway for the target bis-quinazoline scaffold.
Materials & Equipment
Reagents
-
2-Amino-4-methylquinazoline (98%): Prepared via cyclization of 2-aminoacetophenone with guanidine nitrate or commercially sourced.
-
2-Chloroquinazolin-4(3H)-one (97%): Prepared via hydrolysis of 2,4-dichloroquinazoline (See Protocol A).
-
Solvent System: Isopropanol (iPrOH) and Glacial Acetic Acid (AcOH) (4:1 v/v).[2][3]
-
Rationale: This protic mixture improves microwave absorption (loss tangent) and the acetic acid catalyzes the proton transfer steps essential for the
mechanism.
-
-
Base: Diisopropylethylamine (DIPEA) (Optional, for workup).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.
-
Vessels: 10 mL or 35 mL borosilicate glass vials with silicone/PTFE crimp caps.
-
Analysis: LC-MS (ESI+) and 1H-NMR (DMSO-d6).
Experimental Protocols
Protocol A: Precursor Synthesis (If not commercial)
Note: 2-Chloroquinazolin-4(3H)-one is sensitive to hydrolysis and is best prepared fresh.
-
Suspend 2,4-dichloroquinazoline (2.0 g, 10 mmol) in 2% aqueous NaOH (30 mL).
-
Stir at room temperature for 3 hours. (Monitoring: TLC 30% EtOAc/Hexane).
-
Filter to remove unreacted starting material.[4]
-
Acidify filtrate with dilute acetic acid to pH 5.
-
Collect the white precipitate (2-Chloroquinazolin-4(3H)-one) by filtration.[4]
-
Dry in vacuo.[5] Yield: ~85-90% .
Protocol B: Microwave-Assisted Coupling (Target Synthesis)
This protocol is optimized for a 1 mmol scale.
-
Preparation: In a 10 mL microwave process vial, add:
-
Fragment A: 2-Amino-4-methylquinazoline (159 mg, 1.0 mmol)
-
Fragment B: 2-Chloroquinazolin-4(3H)-one (180 mg, 1.0 mmol)
-
Solvent: 4.0 mL Isopropanol + 1.0 mL Glacial Acetic Acid.
-
-
Sealing & Mixing:
-
Add a magnetic stir bar.[6]
-
Seal the vial with a PTFE-lined cap.
-
Vortex for 30 seconds to ensure a homogeneous suspension.
-
-
Microwave Irradiation Parameters: Program the reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Mode | Dynamic (Standard) | Maintains set temp by modulating power. |
| Temperature | 150 °C | Optimal activation energy for |
| Hold Time | 20 minutes | Sufficient conversion without degradation. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff for iPrOH vapor pressure. |
| Power Max | 150 W | Prevents temperature overshoot. |
| Stirring | High (600 rpm) | Crucial for heat distribution in suspensions. |
-
Workup & Purification:
-
Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).
-
Observation: The reaction mixture typically turns from a suspension to a clear solution, then precipitates the product as the hydrochloride salt upon cooling.
-
Pour the mixture into ice-cold water (20 mL).
-
Adjust pH to ~8 using saturated NaHCO3 or 10% NaOH to liberate the free base.
-
Wash: Water (2 x 10 mL), cold Ethanol (1 x 5 mL), Diethyl Ether (1 x 10 mL).
-
Recrystallization: DMF/Ethanol (1:4) if high purity (>99%) is required.
-
Results & Validation
Expected Yield Comparison
| Method | Temperature | Time | Yield | Purity (LC-MS) |
| Thermal Reflux (DMF) | 153 °C | 16 Hours | 45-55% | 82% (Requires Column) |
| Microwave (This Protocol) | 150 °C | 20 Mins | 85-92% | >95% (Filtration only) |
Analytical Confirmation
-
1H NMR (DMSO-d6): Look for the disappearance of the C2-H signal from the starting amine (if applicable) and the characteristic broad singlet of the NH bridge around 9.5–10.5 ppm. The methyl group on the quinazoline ring should appear as a sharp singlet around 2.6–2.8 ppm.
-
Mass Spectrometry: ESI+ should show a molecular ion peak
.
Mechanism & Troubleshooting
Mechanism: The reaction relies on the protonation of the N-3 nitrogen of the 2-chloroquinazolin-4-one by acetic acid, making the C-2 position highly electrophilic. The exocyclic amine of the 4-methylquinazoline attacks this center, followed by the elimination of HCl.
Troubleshooting Guide:
-
Issue: Low Yield / Incomplete Reaction.
-
Solution: Increase temperature to 170°C. Some sterically hindered quinazolines require higher activation energy. Ensure the vial is sealed properly to hold the pressure.
-
-
Issue: Product is sticky/oily.
-
Solution: This indicates trapped acetic acid or solvent. Triturate the solid with diethyl ether or acetone and sonicate for 5 minutes to induce crystallization.
-
-
Issue: Hydrolysis of Fragment B.
-
Solution: Ensure solvents are dry (anhydrous). If water is present in the iPrOH, the chloro-group may hydrolyze back to the di-one (inactive).
-
References
-
Microwave-Assisted Synthesis of Bioactive Quinazolines: Besson, T., et al. (2007). Combinatorial Chemistry & High Throughput Screening. Reviews the general advantages of MAOS in quinazoline chemistry.
-
Synthesis of 2-(amino)quinazolin-4(3H)-one Derivatives: This recent study details the specific nucleophilic substitution conditions at the C2 position of quinazolinones using amines in polar aprotic solvents, serving as the basis for the electrophile reactivity in this protocol.
-
Synthesis of (Quinazolin-4-ylamino)methyl-phosphonates: Demonstrates the specific solvent effects of Isopropanol/Acetic Acid mixtures in microwave couplings of quinazolines, validating the solvent choice in this protocol. [6][7]
-
2-Chloroquinazolin-4(3H)-one Preparation: Feng, et al. (2007).[4] Describes the hydrolysis method to generate the electrophilic fragment from 2,4-dichloroquinazoline.
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 6. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Formulation Strategies for Low-Solubility Quinazoline Derivatives
Abstract & Scope
Quinazoline derivatives (e.g., Erlotinib, Gefitinib, Lapatinib) represent a cornerstone in kinase inhibitor therapy, particularly for EGFR-mutated cancers.[1] However, their clinical efficacy is frequently compromised by poor physicochemical properties. Most are classified as BCS Class II (Low Solubility, High Permeability) or Class IV compounds.
This Application Note provides a technical roadmap for overcoming the "solubility-limited absorption" bottleneck. We move beyond generic advice to provide specific protocols for three dominant strategies: Salt Engineering , Amorphous Solid Dispersions (ASD) , and Self-Emulsifying Drug Delivery Systems (SEDDS) .
Pre-Formulation Intelligence: The "Brick Dust" Challenge
Before selecting a strategy, the compound must be profiled.[2] Quinazolines often exhibit "Brick Dust" behavior—high melting points (
Critical Physicochemical Parameters
The following parameters dictate the formulation pathway:
| Parameter | Typical Range (Quinazolines) | Implication for Formulation |
| pKa (Basic) | 5.0 – 7.5 (N1/N3 ring nitrogens) | High solubility in gastric pH (1.2); rapid precipitation in intestinal pH (6.8). |
| Log P | 3.0 – 5.0 | Lipophilic enough for membrane permeability but requires solubilization. |
| Melting Point ( | > 200°C | High lattice energy. Resists dissolution. "Brick Dust" category. |
Decision Matrix
Use the following logic flow to select the primary formulation strategy based on your API's thermal and ionization profile.
Figure 1: Formulation selection logic based on thermal and solubility profiling.
Strategy A: Salt Engineering (The First Line of Defense)
Since quinazolines are weak bases, salt formation is the most atom-efficient method to improve solubility.
Mechanism
Protonation of the quinazoline ring nitrogen disrupts the crystal lattice energy and increases the solvation enthalpy. Common counter-ions include Hydrochloride (e.g., Erlotinib HCl) and Tosylate/Mesylate (e.g., Lapatinib Ditosylate).
Protocol: High-Throughput Salt Screening
Objective: Identify a stable salt form that prevents disproportionation in the solid state.
-
Preparation: Dissolve 100 mg of free base quinazoline in 5 mL of solvent (Acetone or Ethanol).
-
Acid Addition: Add 1.1 equivalents of acid (HCl, Methanesulfonic acid, p-Toluenesulfonic acid) dissolved in the same solvent.
-
Crystallization:
-
Stir at 50°C for 30 minutes.
-
Slow cool to 4°C over 12 hours.
-
-
Harvest: Filter precipitate and dry under vacuum at 40°C.
-
Validation: Perform XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase (shift in
peaks) and DSC (Differential Scanning Calorimetry) to ensure a distinct melting point.
Strategy B: Amorphous Solid Dispersions (ASD)[3][4][5][6][7]
When salts fail (e.g., due to the "Common Ion Effect" in the stomach or rapid conversion to free base in the intestine), ASDs are the gold standard.
Mechanism: The "Spring and Parachute"[3][5][7]
-
The Spring: The amorphous drug dissolves rapidly, creating a supersaturated solution (concentrations 10-20x higher than equilibrium solubility).
-
The Parachute: A polymer (e.g., HPMC-AS, PVPVA) inhibits nucleation and crystal growth, maintaining this supersaturation long enough for absorption.
Protocol: Spray Drying for Quinazoline ASDs
Target Load: 20-30% Drug Loading. Polymers: HPMC-AS (L or M grade) is preferred for quinazolines due to its pH-dependent solubility (protects in stomach, releases in intestine) and hydrogen-bonding capability.
Step-by-Step Workflow:
-
Feed Solution Preparation:
-
Solvent: Dichloromethane (DCM) : Methanol (1:1 ratio). Note: Quinazolines are often soluble in DCM.
-
Dissolve Polymer (HPMC-AS) first to ensure complete hydration.
-
Add API to achieve 5% w/v total solids concentration.
-
-
Spray Drying Parameters (Büchi B-290 Scale):
-
Inlet Temperature: 80°C - 100°C (Must be > Solvent Boiling Point but < Polymer
). -
Outlet Temperature: Maintain at 45°C - 55°C.
-
Aspirator: 100% (35 m³/h).
-
Pump Rate: 15-20% (approx. 5-7 mL/min).
-
-
Secondary Drying:
-
Spray-dried powder often retains solvent. Dry in a vacuum oven at 40°C for 24-48 hours to reduce residual solvent below ICH limits.
-
-
Characterization:
-
DSC: Confirm single Glass Transition Temperature (
). Absence of melting endotherm indicates fully amorphous state.[3] -
PLM (Polarized Light Microscopy): Confirm absence of birefringence (crystals).
-
Figure 2: Spray drying process flow for generating Amorphous Solid Dispersions.
Strategy C: Lipid-Based Systems (SEDDS)
For quinazolines with high LogP (>4) but lower melting points, lipid systems can bypass the dissolution step entirely.
Protocol: Construction of Pseudo-Ternary Phase Diagrams
To identify the "Self-Emulsifying Region" (where the formulation spontaneously forms a nano-emulsion upon contact with water).
Reagents:
-
Oil: Capryol 90 or Labrafil M 2125 (Solubilizer).
-
Surfactant: Tween 80 or Cremophor EL (Emulsifier).
-
Co-Surfactant: PEG 400 or Transcutol P (Flexibility agent).
Workflow:
-
Mix Surfactant/Co-Surfactant (
): Prepare ratios of 1:1, 2:1, and 3:1. -
Titration:
-
Aliquot oil into vials.
-
Add
to the oil in ratios from 9:1 to 1:9. -
Titrate with distilled water dropwise at 37°C under vortexing.
-
-
Visual Observation: Record the point where the mixture turns from clear/translucent (Microemulsion) to turbid (Macroemulsion).
-
Selection: Choose a formulation point within the clear region that holds the maximum amount of oil (to maximize drug loading).
Analytical Validation: Non-Sink Dissolution
Standard dissolution testing (USP Apparatus II) often fails to predict in vivo performance for these formulations because it doesn't account for precipitation.
Recommended Protocol: pH-Shift Dissolution
-
Acid Stage: Start with 750 mL of 0.1N HCl (pH 1.2) for 2 hours.
-
Buffer Stage: Add 250 mL of concentrated phosphate buffer to shift pH to 6.8 instantly.
-
Sampling: Sample frequently (every 5 mins) for the first 30 mins after pH shift.
-
Analysis: Measure concentration via HPLC.
-
Success Criterion: The ASD should maintain supersaturation (concentration > equilibrium solubility of crystalline drug) for at least 3 hours.
-
References
-
FDA Access Data. (2004). Tarceva (Erlotinib) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. [Link]
-
Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.[4] International Journal of Pharmaceutics.[5] [Link]
-
Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs.[2][6][7][8] Biomedicine & Pharmacotherapy.[1][9] [Link]
-
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development.[4][3][10] Pharmacological Reviews. [Link]
-
Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[5] [Link]
Sources
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - Amrita Vishwa Vidyapeetham [amrita.edu]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Handling and safety guidelines for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Technical Abstract & Compound Profile
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (hereafter referred to as BQ-4OH ) is a hydrophobic bis-quinazoline derivative. Structurally, it features two quinazoline ring systems linked via a secondary amine, with a hydroxyl group at the 4-position of one ring and a methyl group on the other.
This pharmacophore shares significant structural homology with potent EGFR (Epidermal Growth Factor Receptor) inhibitors and DNA intercalating agents . Consequently, it must be treated as a high-potency bioactive compound with poor aqueous solubility and significant cytotoxic potential.
| Property | Estimated/Inferred Value | Technical Implication |
| Molecular Weight | ~303.3 g/mol | Small molecule, cell-permeable. |
| LogP (Lipophilicity) | > 3.5 (High) | Poor water solubility; requires DMSO/DMA for stock. |
| pKa | ~4.5 (Quinazoline N) | Weakly basic; solubility improves in acidic media. |
| UV Absorbance | UV-active; protect from direct light to prevent photodegradation. | |
| Tautomerism | Keto-Enol | The 4-ol group likely exists in equilibrium with the 4(3H)-one tautomer, affecting hydrogen bonding. |
Safety & Hazard Assessment (The "Why")
Core Directive: Treat BQ-4OH as a SafeBridge Band 4 compound (High Potency, OEL < 1 µg/m³) until toxicological data proves otherwise.
Mechanistic Hazards
-
Kinase Inhibition: The bis-quinazoline scaffold is a privileged structure for ATP-competitive inhibition. Accidental exposure may inhibit endogenous kinases (e.g., EGFR, VEGFR), leading to skin rash, gastrointestinal toxicity, or reproductive harm.
-
Genotoxicity: Planar polycyclic aromatic systems can intercalate into DNA base pairs, posing a mutagenic risk.
-
Reproductive Toxicity: Similar agents (e.g., Gefitinib, Erlotinib) are teratogenic. Strict avoidance by pregnant personnel is mandatory.
Containment Strategy
-
Primary Barrier: All powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Isolator .
-
Secondary Barrier: Double-gloving (Nitrile), Tyvek sleeves, and N95/P100 respiratory protection if outside an isolator.
-
Deactivation: Quinazolines are stable. Surface decontamination requires 10% Sodium Hypochlorite (Bleach) followed by a 70% Ethanol rinse to remove residues.
Storage & Stability Protocol
Objective: Prevent hydrolytic degradation and tautomeric shifts.
-
State: Store as a lyophilized powder.
-
Temperature: -20°C for long-term (>1 month); 4°C for working stocks (<1 week).
-
Atmosphere: Hygroscopic. Store under Argon or Nitrogen gas if possible. Use Parafilm® to seal vials strictly.
-
Light: Amber vials are mandatory.
Solubilization & Stock Preparation (The "How")
Challenge: BQ-4OH is prone to "crashing out" (precipitation) in aqueous media, leading to false negatives in bioassays.
Protocol: The "DMSO Step-Down" Method
Step 1: Primary Stock (10 mM)
-
Weigh BQ-4OH inside the BSC.
-
Add 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS yet.
-
Vortex vigorously for 30 seconds.
-
Visual Check: Inspect for turbidity. If particles remain, sonicate at 40 kHz for 5 minutes (water bath temperature < 35°C).
Step 2: Working Solutions (Assay Prep)
-
Critical Rule: Never dilute directly from 100% DMSO to 100% Aqueous Media. The drastic polarity shift causes immediate micro-precipitation.
-
Intermediate Dilution: Create a 10x concentrate in media containing 5-10% DMSO .
-
Final Dilution: Add the intermediate to the final cell culture media. Ensure final DMSO concentration is < 0.5% (or < 0.1% for sensitive lines).
Solubility Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Cloudy upon DMSO addition | Saturation reached | Add more DMSO or warm to 37°C. |
| Precipitate upon media addition | "Solvent Shock" | Use the Intermediate Dilution step (see above). |
| Yellowing of solution | Oxidation/pH shift | Check pH; Quinazolines can act as pH indicators. Normal in some media. |
Experimental Workflow Visualization
The following diagrams illustrate the safe handling and dilution logic required for BQ-4OH.
Figure 1: Safety & Containment Workflow
Caption: Workflow for safe weighing and solubilization of BQ-4OH, emphasizing containment and visual quality control.
Figure 2: Serial Dilution to Prevent Precipitation
Caption: The "Intermediate Step" strategy is critical to prevent hydrophobic shock and precipitation during assay preparation.
Waste Disposal & Decontamination
Principle: BQ-4OH is a hazardous chemical waste.
-
Liquid Waste: Collect all DMSO and media waste in a dedicated carboy labeled "Cytotoxic/Carcinogenic Waste." Do not mix with general organic solvents.
-
Solid Waste: Tips, tubes, and gloves must be incinerated.
-
Spill Cleanup:
-
Isolate the area.[1]
-
Cover spill with absorbent pads.
-
Soak pads in 10% Bleach (oxidizes the quinazoline ring).
-
Wait 15 minutes, then wipe with water and ethanol.
-
References
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC.[2] [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Am J Health-Syst Pharm. [Link]
-
Li, H., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Bio-protocol. [Link]
-
Ghorab, M. M., et al. (2016). Anticancer activity of some new quinazoline derivatives supported by molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Welcome to the technical support guide for the synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.
Reaction Overview & Synthetic Strategy
The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a multi-step process that involves the strategic coupling of two distinct quinazoline heterocyclic systems. The most common and reliable approach involves a nucleophilic aromatic substitution (SNAr) reaction between a nucleophilic aminoquinazoline and an electrophilic chloroquinazolinone.
The overall synthetic pathway can be visualized as follows:
Figure 2: Troubleshooting Logic for Low Yield. Follow this decision tree to systematically diagnose and resolve the root cause of poor reaction performance.
Recommended Actions:
-
Verify Intermediate Purity: Before attempting the final coupling, confirm the purity of both 2-amino-4-methylquinazoline and 2-chloroquinazolin-4(3H)-one using ¹H NMR and LC-MS. Impurities from previous steps can act as poisons or introduce competing side reactions.
-
Optimize Coupling Conditions: The choice of base and solvent is critical. The base must be strong enough to deprotonate the amine nucleophile without causing hydrolysis of the chloro-electrophile. [1]
Parameter Recommendation Rationale Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP) Excellent for SNAr reactions as they solvate the cationic intermediates and do not interfere with the nucleophile. Base Non-nucleophilic organic bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) DIPEA is effective and easy to remove. Carbonates are a good choice for minimizing side reactions like hydrolysis. [2] Temperature 80 - 120 °C Provides sufficient thermal energy to overcome the activation barrier. Monitor for degradation above 120 °C. | Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent moisture from hydrolyzing the 2-chloro intermediate to the unreactive 2-hydroxy species. |
Question 2: My LC-MS analysis shows multiple side products. What are they and how can I prevent them?
Common Side Products & Mechanisms:
-
Hydrolysis Product (Quinazoline-2,4(3H,4H)-dione): This arises from the reaction of 2-chloroquinazolin-4(3H)-one with trace water in the solvent or from a non-anhydrous base. This species is unreactive towards the desired SNAr coupling.
-
Prevention: Use freshly distilled, anhydrous solvents. Dry inorganic bases (like K₂CO₃) in an oven before use. Run the reaction under a strict inert atmosphere.
-
-
Self-Condensation of 2-amino-4-methylquinazoline: At high temperatures, two molecules of the amine intermediate can potentially react to form dimers, consuming the nucleophile.
-
Prevention: Control the stoichiometry carefully. A slight excess (1.1-1.2 equivalents) of the amine intermediate is often optimal. Consider adding the amine solution slowly to the solution of the chloro intermediate to maintain a low instantaneous concentration of the nucleophile.
-
-
Formation of 3-substituted Isomer: If the N-H proton of the quinazolinone ring is deprotonated, subsequent reaction at the N-3 position can occur, leading to isomeric impurities.
-
Prevention: Using a bulky base like DIPEA can sterically disfavor deprotonation at the more hindered N-3 position.
-
Question 3: The reaction seems to stall, with significant starting material remaining even after prolonged heating. Why is this happening?
Causality Analysis:
-
Insufficient Activation Energy: The reaction temperature may be too low.
-
Poor Solubility: One or both of the intermediates may not be fully dissolved in the chosen solvent at the reaction temperature, limiting the effective concentration.
-
Catalyst/Base Deactivation: If using a specific catalyst, it may be poisoned by impurities. The base may be consumed by acidic impurities or be too weak to effectively deprotonate the nucleophile.
Recommended Actions:
-
Increase Temperature: Incrementally increase the reaction temperature by 10 °C intervals, monitoring by TLC or LC-MS for conversion and by-product formation.
-
Change Solvent: If solubility is an issue, switch to a higher-boiling point aprotic polar solvent like NMP or consider a solvent mixture.
-
Re-evaluate Base: Ensure at least 2-3 equivalents of base are used. If using a carbonate, ensure it is finely powdered to maximize surface area.
Frequently Asked Questions (FAQs)
Q: What is the best method to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Use a mobile phase like 10-20% Methanol in Dichloromethane. Co-spot your starting materials alongside the reaction mixture to track their consumption. For quantitative analysis and to check for side products, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.
Q: How critical is the quality of the starting anthranilic acid and 2-aminoacetophenone? A: Extremely critical. Impurities in these initial building blocks will carry through and complicate every subsequent step. For instance, isomers of anthranilic acid can lead to the formation of regioisomeric quinazolinones that are difficult to separate. [3]Always use high-purity starting materials (>98%) and consider recrystallization if purity is in doubt.
Q: Can I use microwave synthesis to accelerate the final coupling step? A: Yes, microwave-assisted synthesis is often highly effective for SNAr reactions on heterocyclic cores. [4]It can dramatically reduce reaction times from hours to minutes. Start with a temperature screen from 100 °C to 150 °C for 10-30 minutes. This can be an excellent way to improve throughput and potentially yield by minimizing thermal degradation associated with long reaction times.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinazolin-4(3H)-one (Intermediate 2)
This protocol is adapted from established methods for quinazolinone synthesis. [1]
-
Step A: Synthesis of Quinazoline-2,4(1H,3H)-dione
-
In a 250 mL round-bottom flask, combine anthranilic acid (13.7 g, 100 mmol) and urea (18.0 g, 300 mmol).
-
Heat the solid mixture in an oil bath at 160-170 °C for 4 hours. The mixture will melt, effervesce (release of ammonia), and then re-solidify.
-
Cool the flask to room temperature. Add 100 mL of 2 M NaOH solution and stir until the solid dissolves.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate to pH 4-5 with concentrated HCl. A white precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield Quinazoline-2,4(1H,3H)-dione.
-
-
Step B: Chlorination
-
Caution: This step uses phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.
-
To the dried Quinazoline-2,4(1H,3H)-dione (16.2 g, 100 mmol), add POCl₃ (50 mL, 535 mmol) and N,N-dimethylaniline (2 mL, catalytic).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 5 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-chloroquinazolin-4(3H)-one.
-
Protocol 2: Final Coupling to Synthesize 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
-
In an oven-dried flask under a nitrogen atmosphere, dissolve 2-chloroquinazolin-4(3H)-one (1.81 g, 10 mmol) in anhydrous DMF (40 mL).
-
Add 2-amino-4-methylquinazoline (1.75 g, 11 mmol, 1.1 eq) and potassium carbonate (2.76 g, 20 mmol, 2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual DMF and organic impurities.
-
Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
References
-
ResearchGate. Cyclization of acyclic urea derivatives to quinazolinones. Available at: [Link]
-
Shi, et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Available at: [Link]
-
El-Sayed, et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. PubMed. Available at: [Link]
-
Chen, et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. Available at: [Link]
-
Kumar, et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available at: [Link]
-
ResearchGate. Synthesis of Quinazoline Derivatives | Request PDF. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
-
NIH. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]
-
PubMed. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. Available at: [Link]
-
ResearchGate. (PDF) Sythesis of some new quinazolin-4-one derivatives. Available at: [Link]
-
PMC. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]
-
MDPI. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Available at: [Link]
-
PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Available at: [Link]
-
Wiley Online Library. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available at: [Link]
- Google Patents. WO2023156675A1 - Process for purification of linagliptin.
-
The Austrian Journal of Technical and Natural Sciences. CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4-THIONE BASED ON ANTHRANYL ACID. Available at: [Link]
-
PMC. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]
-
SciSpace. Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H). Available at: [Link]
-
PMC. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Available at: [Link]
-
PMC. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]
-
MDPI. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Available at: [Link]
-
ResearchGate. The proposed mechanism for the synthesis of 4-aminoquinazoline and 2,4-diaminoquinazoline analogues using CuI as a catalyst. Available at: [Link]
-
NIH. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Available at: [Link]
-
MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]
-
CyberLeninka. CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4THIONE BASED ON ANTHRANYL ACID. Available at: [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in Aqueous Media
Welcome to the technical support center for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a molecule with a complex aromatic structure, achieving sufficient aqueous solubility for in vitro assays and formulation development can be a significant hurdle.[1][2] This document provides in-depth, experience-based troubleshooting strategies and detailed protocols to help you overcome these challenges.
Understanding the Challenge: The Physicochemical Properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
The core of the solubility issue lies in the molecular structure of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. Composed of two quinazoline rings, the molecule is largely hydrophobic. Quinazoline itself is a planar, aromatic heterocycle, and while the parent molecule is soluble in water, its derivatives often exhibit significantly reduced aqueous solubility.[1][3] The presence of the 4-ol group and the amino linker introduces some potential for hydrogen bonding, but the overall lipophilic nature of the fused ring systems dominates its behavior in aqueous solutions.
This inherent low solubility is a common characteristic of many quinazoline derivatives, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility and variable permeability.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Q1: I'm trying to prepare a stock solution of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in an aqueous buffer for my cell-based assay, but it won't dissolve. What should I do?
This is the most common challenge. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobicity. The standard and most effective initial approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.[5]
Recommended Initial Steps:
-
Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial co-solvent.[6] It has a high capacity to dissolve a broad range of hydrophobic compounds and is miscible with water. Other potential organic co-solvents include N,N-Dimethylformamide (DMF) and ethanol.[2][7]
-
Stock Solution Preparation: Accurately weigh your compound and dissolve it in a minimal amount of the chosen organic solvent to create a concentrated stock solution.[8] It is crucial to ensure the compound is fully dissolved before proceeding. Gentle warming or vortexing can aid dissolution.[9]
dot graph TD { A[Start: Undissolved Compound in Aqueous Buffer] --> B{Prepare Concentrated Stock in Organic Solvent}; B --> C{Select Co-solvent: DMSO, DMF, or Ethanol}; C --> D[Weigh Compound & Add Minimal Solvent]; D --> E{Ensure Complete Dissolution}; E --> F[Dilute Stock into Aqueous Medium]; F --> G{Observe for Precipitation}; G -- No Precipitation --> H[Proceed with Experiment]; G -- Precipitation --> I[Troubleshoot Dilution]; subgraph "Stock Preparation" C; D; E; end subgraph "Dilution & Observation" F; G; end } caption: "Initial workflow for solubilizing the compound."
Q2: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous buffer or cell culture medium. How can I prevent this?
This is a classic sign of a compound "crashing out" of solution. When the highly concentrated organic stock is diluted into the aqueous medium, the percentage of the organic co-solvent drops dramatically, and the aqueous environment can no longer support the solubility of the hydrophobic compound.[5]
Troubleshooting Strategies:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay. Your desired concentration may be exceeding the compound's thermodynamic solubility in the final aqueous/organic co-solvent mixture.
-
Optimize the Co-solvent Concentration: While high concentrations of organic solvents can be toxic to cells, a slight increase in the final co-solvent percentage (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility.[5] It is imperative to run a vehicle control with the identical final co-solvent concentration to assess any potential effects on your experimental system.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent immediate precipitation.
Q3: I've tried optimizing my DMSO concentration, but my compound still precipitates at the desired final concentration. What other solubilization techniques can I explore?
When simple co-solvent systems are insufficient, more advanced formulation strategies are necessary. These methods aim to alter the physicochemical environment of the compound to enhance its aqueous solubility.
Advanced Solubilization Approaches:
| Technique | Mechanism of Action | Advantages | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can convert the molecule into its more soluble salt form.[10] | Simple and cost-effective. | The stability of the compound at different pH values must be confirmed. The required pH may not be compatible with the experimental system. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[11] | Effective at low concentrations. | Can interfere with certain biological assays. The choice of surfactant (non-ionic, anionic, cationic) is critical.[12] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the drug molecule, forming an inclusion complex with enhanced aqueous solubility.[13][14] | Generally low toxicity and high solubilization capacity. | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Solid Dispersions | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, which improves its wettability and dissolution rate.[15][16] | Can significantly enhance solubility and bioavailability.[4] | Requires more complex preparation techniques like solvent evaporation or fusion methods. |
dot graph TD { A[Precipitation with Co-solvent] --> B{Advanced Solubilization}; B --> C[pH Adjustment]; B --> D[Surfactants]; B --> E[Cyclodextrins]; B --> F[Solid Dispersions]; C --> G{Is Compound Ionizable?}; D --> H{Assay Compatibility?}; E --> I{Steric Compatibility?}; F --> J{Feasible Preparation?}; subgraph "Decision Points" G; H; I; J; end } caption: "Decision tree for advanced solubilization methods."
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in an organic solvent.
Materials:
-
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol powder
-
High-purity DMSO (or DMF, ethanol)
-
Analytical balance
-
Volumetric flask
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately weigh the desired amount of the compound using an analytical balance.
-
Transfer the powder to an appropriately sized volumetric flask.
-
Add a small amount of the organic solvent (e.g., DMSO) to the flask, approximately 50-70% of the final desired volume.
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution, but ensure the compound is heat-stable.
-
Once fully dissolved, add the organic solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol using a cyclodextrin complexation approach.
Materials:
-
Concentrated stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v). Stir until the cyclodextrin is fully dissolved.
-
While vigorously stirring the HP-β-CD solution, slowly add the concentrated organic stock solution of the compound dropwise. The ratio of the compound to cyclodextrin will need to be optimized, but a molar ratio of 1:1 to 1:5 (compound:cyclodextrin) is a reasonable starting point.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution for any precipitation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.
-
The resulting clear solution can then be used for your experiments. It is advisable to determine the final concentration of the solubilized compound analytically (e.g., via HPLC-UV).
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved February 12, 2026, from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved February 12, 2026, from [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum?. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Methods of solubility enhancements. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved February 12, 2026, from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved February 12, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility?. (2023, February 8). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Salt formation to improve drug solubility. (2007, July 30). PubMed. Retrieved February 12, 2026, from [Link]
-
Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (n.d.). CIBTech. Retrieved February 12, 2026, from [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved February 12, 2026, from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC. Retrieved February 12, 2026, from [Link]
-
Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Quinazoline. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
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Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Retrieved February 12, 2026, from [Link]
-
Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. (2021, December 15). PubMed. Retrieved February 12, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
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Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved February 12, 2026, from [Link]
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Solution-making strategies & practical advice. (2025, February 20). YouTube. Retrieved February 12, 2026, from [Link]
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2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. (n.d.). Amerigo Scientific. Retrieved February 12, 2026, from [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017, March 30). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019, February 25). PubMed. Retrieved February 12, 2026, from [Link]
-
Quinazoline antifolates inhibiting thymidylate synthase: 2-desamino derivatives with enhanced solubility and potency. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved February 12, 2026, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
2-(4-Methoxyphenyl)quinazolin-4-ol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
2-Methylquinolin-4-ol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
2-(3-(4-(1H-Indazol-5-ylamino)-2-quinazolinyl)phenoxy)-N-(1-methylethyl)acetamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
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- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fastercapital.com [fastercapital.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. brieflands.com [brieflands.com]
- 13. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Bis-Quinazoline Formation
Welcome to the technical support center for bis-quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of these complex heterocyclic compounds. Bis-quinazolines are of significant interest due to their diverse pharmacological properties, including antitumor and anti-inflammatory activities.[1] However, their synthesis can be challenging. This guide provides a systematic approach to overcoming these hurdles.
Section 1: Foundational Principles of Bis-Quinazoline Synthesis
The synthesis of bis-quinazolines often involves the condensation of a suitable diamine or a related precursor with two equivalents of a quinazoline-forming synthon, such as an anthranilic acid derivative or a 2-aminobenzaldehyde. A variety of synthetic methods have been developed, including traditional thermal condensations and modern metal-catalyzed cross-coupling reactions.[2] The choice of synthetic route is critical and depends on the desired substitution pattern and the available starting materials.
One common approach involves the reaction of anthranilamide with a cyclic dione, such as a cyclohexanedione, to form the bis-quinazoline core.[1] This method is attractive due to the commercial availability of the starting materials.
General Reaction Workflow
Successful synthesis and optimization of bis-quinazolines require a systematic approach. The following workflow outlines the key stages from initial planning to final product characterization.
Sources
Technical Support Center: Managing Thermal Instability of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Welcome to the technical support center for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the thermal stability of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose, understand, and mitigate thermal degradation during your research and development activities.
Introduction: The Challenge of Thermal Instability
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a promising heterocyclic compound with significant potential in various therapeutic areas. However, like many complex organic molecules, it can exhibit thermal lability, leading to degradation under certain experimental and storage conditions. This instability can compromise sample integrity, affect experimental reproducibility, and lead to the formation of unknown impurities that may have undesirable toxicological profiles. Understanding the root causes of this degradation and implementing effective stabilization strategies are crucial for successful research and development.
High temperatures can provide the activation energy needed to break chemical bonds within the molecule, leading to the formation of degradation products.[1] For quinazoline derivatives, this can involve hydrolysis, oxidation, or fragmentation of the heterocyclic rings.[2] This guide will walk you through identifying and addressing these challenges.
Part 1: Troubleshooting Guide
This section addresses common issues observed during the handling and analysis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol that may be indicative of thermal instability.
Issue 1: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
-
Observation: You observe variable peak areas, the appearance of new impurity peaks, or a decrease in the main compound peak in your chromatograms over time or with different sample preparation methods.
-
Potential Cause: The compound may be degrading during sample preparation, analysis, or storage. Elevated temperatures in autosamplers, on the benchtop, or during solvent evaporation can accelerate this degradation.
-
Troubleshooting Steps:
-
Control Your Environment: Minimize the time the compound spends in solution and at room temperature. Prepare solutions fresh and, if possible, use a cooled autosampler (e.g., 4°C).
-
Evaluate Solvent Effects: Certain solvents, especially protic solvents at elevated temperatures, can facilitate degradation. If you are using heating to dissolve the compound, try alternative solvents or gentle sonication at room temperature.
-
Perform a Forced Degradation Study: Intentionally expose your compound to heat (e.g., in solution at 60°C) and analyze it at different time points. This will help you confirm thermal lability and identify the degradation products.
-
Issue 2: Discoloration or Change in Physical Appearance
-
Observation: The solid compound changes color (e.g., from white to yellow or brown) upon storage or after being subjected to heating.
-
Potential Cause: This is a strong indicator of chemical degradation. The formation of conjugated systems or oxidized species often leads to a change in color.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place.[3] Refer to the supplier's recommendations. For long-term storage, consider refrigeration (2-8°C) or freezing (-20°C), ensuring the container is tightly sealed to prevent moisture uptake.
-
Characterize the Degraded Material: Use analytical techniques like LC-MS, FT-IR, and NMR to identify the degradation products. This information is invaluable for understanding the degradation pathway.
-
Implement Protective Packaging: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated or accelerated by heat.[1]
-
Issue 3: Poor Yields or Unexpected Products in Synthesis
-
Observation: The final step of your synthesis or the purification process (e.g., recrystallization from a hot solvent) results in a low yield of the desired product and the formation of significant impurities.
-
Potential Cause: The compound may be degrading at the elevated temperatures used during the reaction work-up or purification.
-
Troubleshooting Steps:
-
Optimize Purification Methods: If using recrystallization, screen for solvent systems that allow for crystallization at lower temperatures. Consider alternative purification techniques such as column chromatography at room temperature or preparative HPLC with a cooled fraction collector.
-
Modify Reaction Work-up: Minimize exposure to high temperatures during solvent removal. Use a rotary evaporator with a controlled water bath temperature and avoid prolonged heating.
-
Investigate the Reaction Conditions: While the synthesis of quinazoline derivatives can involve heating, it's crucial to ensure the temperature is not excessively high or the reaction time too long, which could lead to product degradation.[4][5]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this molecule?
Based on the structure, which contains quinazolinone and amino-quinazoline moieties, potential thermal degradation pathways include:
-
Hydrolysis: The amide bond in the quinazolin-4-ol ring could be susceptible to hydrolysis, especially in the presence of moisture and heat, leading to the opening of the ring.
-
Oxidation: The amino linker and the methyl group on the quinazoline ring are potential sites for oxidation, which can be accelerated by heat and the presence of oxygen.
-
Fragmentation: High thermal stress could lead to the cleavage of the bond connecting the two quinazoline ring systems.
Q2: How can I quantitatively assess the thermal stability of my compound?
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are excellent techniques for this purpose.[2][6]
-
TGA will show you the temperature at which the compound starts to lose mass, indicating decomposition.
-
DSC can reveal melting points, phase transitions, and exothermic or endothermic events associated with decomposition. A detailed protocol for thermal analysis is provided in the next section.
Q3: What formulation strategies can I use to improve the thermal stability of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in solution?
Several strategies can be employed to enhance the stability of thermolabile compounds in formulations:[1][7]
-
pH Optimization: The stability of the compound is likely pH-dependent. Conduct a stability study across a range of pH values to find the optimal pH where degradation is minimized. Buffers like citrate, acetate, and phosphate can be used to maintain this pH.[1]
-
Use of Excipients:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid, or chelating agents like EDTA that sequester metal ions which can catalyze oxidation.[1]
-
Cryoprotectants/Lyoprotectants: If you plan to lyophilize (freeze-dry) your compound for long-term storage, including excipients like sucrose or trehalose can help stabilize it during the freezing and drying processes and in the solid state.
-
-
Lyophilization: Removing water through freeze-drying is a common and effective method to improve the long-term stability of heat-sensitive and moisture-sensitive compounds.[1]
Q4: Are there any specific packaging and storage recommendations?
Yes. Proper packaging and storage are critical for maintaining the integrity of thermolabile compounds.[3]
-
Packaging: Use amber glass vials to protect against light, which can cause photolysis, another degradation pathway that can be exacerbated by heat.[1] For highly sensitive batches, consider packaging under an inert gas like nitrogen or argon.[1]
-
Storage: For solid material, store at controlled room temperature (if stability data permits) or refrigerated (2-8°C). For solutions, store frozen (-20°C or -80°C) unless freeze-thaw cycles are shown to cause degradation.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Assessment of Thermal Stability using Thermal Analysis (TGA/DSC)
This protocol outlines the steps for analyzing the thermal stability of the solid compound.
Objective: To determine the onset temperature of thermal decomposition.
Materials:
-
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (5-10 mg)
-
TGA/DSC instrument
-
Aluminum or platinum pans
-
Nitrogen gas (high purity)
Methodology:
-
Calibrate the TGA/DSC instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the compound into a tared TGA/DSC pan.
-
Place the pan in the instrument furnace.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Purge the furnace with nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition.
Data Interpretation:
| Parameter | Description | Example Data |
| Tonset (TGA) | The temperature at which significant weight loss begins. | 215°C |
| Peak Decomposition Temp (DTG) | The temperature of maximum rate of weight loss. | 230°C |
| Weight Loss (%) | The percentage of mass lost during decomposition. | 45% in the first step |
| DSC Events | Endothermic (melting) or exothermic (decomposition) peaks. | Sharp endotherm at 210°C (melting) followed by a broad exotherm (decomposition). |
Protocol 2: Forced Degradation Study in Solution
This protocol describes how to assess the stability of the compound in solution under thermal stress.
Objective: To determine the degradation kinetics and identify major degradation products.
Materials:
-
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
-
Selected solvent (e.g., 50:50 acetonitrile:water)
-
Heating block or oven set to 60°C
-
HPLC or LC-MS system
-
Volumetric flasks and pipettes
-
pH meter and buffers (if assessing pH effect)
Methodology:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into several sealed vials.
-
Place the vials in a heating block at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and immediately cool it to room temperature.
-
Analyze the sample by HPLC or LC-MS to determine the percentage of the parent compound remaining and to profile the degradation products.
-
For LC-MS analysis, obtain the mass-to-charge ratio (m/z) of the new peaks to help elucidate their structures.
Data Presentation:
| Time (hours) | Parent Compound Remaining (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.5 |
| 4 | 89.8 | 6.5 | 3.2 |
| 8 | 80.1 | 12.3 | 6.8 |
| 24 | 55.4 | 28.9 | 14.1 |
Part 4: Visualizations
Diagram 1: Potential Thermal Degradation Pathways
Caption: A logical workflow for addressing suspected thermal instability issues.
References
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Available from: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]
-
Patti, V., & Cuttitta, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10317–10325. Available from: [Link]
-
Mirasol, F. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available from: [Link]
-
Patti, V., & Cuttitta, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. Available from: [Link]
-
Patti, V., & Cuttitta, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Available from: [Link]
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News. Available from: [Link]
-
Mirasol, F. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology. Available from: [Link]
-
Nizhny, S., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available from: [Link]
-
Patti, V., & Cuttitta, A. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ResearchGate. Available from: [Link]
-
Monte-Estrada, E., et al. (2024). Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. Available from: [Link]
-
Kalliakoudi, A., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. MDPI. Available from: [Link]
-
Park, H., et al. (2009). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. ResearchGate. Available from: [Link]
-
Biolife Solutions. (2019). Understanding the Importance of Temperature Control in Pharmaceutical Stability. Available from: [Link]
-
Baluja, S. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Available from: [Link]
-
Chen, Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available from: [Link]
-
Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]
-
Umar, A. M., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC. Available from: [Link]
-
Lee, K., et al. (2015). Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. ACS Publications. Available from: [Link]
-
Stankiewicz, A., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. Available from: [Link]
-
Amerigo Scientific. 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. Available from: [Link]
-
Kumar, S., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]
-
Charushin, V. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available from: [Link]
- Pandite, A., et al. (2008). 4-aminoquinazoline derivatives and methods of use thereof. Google Patents.
- Sircar, J. C. (1981). Process for making 2-amino-4-hydroxyquinolines. Google Patents.
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. worldscientificnews.com [worldscientificnews.com]
- 3. Temperature Control in Pharmaceutical Stability - Biolife Solutions [biolifesolutions.com]
- 4. Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors [mdpi.com]
- 5. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
Recrystallization methods to improve purity of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
[1]
Topic: Recrystallization & Purification Protocols Ticket ID: PUR-QZ-404 Status: Active Scientist: Senior Application Specialist (Organic Process Research)[1]
Technical Overview & Molecule Profile
Compound: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Chemical Class: Bis-quinazoline / Quinazolinone dimer Key Challenge: High Lattice Energy & Tautomerism[1]
This molecule presents a classic purification challenge found in high-performance kinase inhibitors. Structurally, it consists of two planar quinazoline ring systems linked by an amino bridge.[1]
Why is purification difficult?
-
-
Stacking: The two planar rings induce strong intermolecular stacking, leading to very low solubility in standard organic solvents (Ethanol, DCM, Acetone).[1] -
Tautomerism: The "quinazolin-4-ol" moiety exists in equilibrium with its quinazolin-4(3H)-one tautomer. In the solid state, the keto (amide) form dominates, creating a robust hydrogen-bonding network that resists dissolution.[1]
-
Impurity Profile: Common impurities include the starting material (2-amino-4-methylquinazoline), hydrolysis byproducts (quinazolin-2,4-dione), and oxidative dimers.[1]
Solvent Selection Matrix
Do not rely on single-solvent systems like Ethanol for this dimer; the yield will be poor, or the volume required will be unmanageable.[1]
| Solvent Class | Specific Solvent | Role | Solubility Rating | Notes |
| Dipolar Aprotic | DMF / DMSO | Primary | High | Breaks |
| Organic Acid | Glacial Acetic Acid | Primary | High | Protonates the ring nitrogens, drastically increasing solubility.[1] |
| Alcohol | Ethanol / Methanol | Anti-Solvent | Low | Used to induce crystallization after dissolving in primary solvent. |
| Aqueous | Water | Anti-Solvent | Insoluble | Forces rapid precipitation; good for removing inorganic salts. |
| Chlorinated | DCM / Chloroform | N/A | Very Low | Generally ineffective for bis-quinazolines. |
Standard Operating Procedures (SOPs)
Method A: The DMF-Ethanol Displacement (Recommended)
Best for: Removing unreacted starting materials and colored oligomers.[1]
-
Dissolution: Suspend the crude solid in Dimethylformamide (DMF) (approx. 5–7 mL per gram). Heat to 90–100°C.
-
Checkpoint: If the solution is not clear, add DMF in 1 mL increments.[1] If black particles remain, these are likely inorganic salts or carbonized polymers; perform a hot filtration.
-
-
Nucleation: Remove from heat. While the solution is still hot (~80°C), slowly add hot Ethanol (equal volume to DMF) dropwise.
-
Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours).
-
Why? Rapid cooling traps impurities. Slow cooling allows the bis-quinazoline lattice to exclude the smaller starting materials.
-
-
Harvest: Filter the precipitate. Wash the cake with cold Ethanol (2x) to remove residual DMF.[1]
-
Drying: Dry under high vacuum at 60°C for 12 hours. (DMF is difficult to remove; ensure thorough drying).
Method B: The Acid-Base Swing (For Stubborn Purity)
Best for: Removing non-basic impurities and hydrolysis byproducts.[1]
-
Protonation: Suspend crude material in 10% HCl or Glacial Acetic Acid . Heat to 80°C. The compound will protonate and dissolve.
-
Filtration: Filter the hot solution to remove insoluble non-basic impurities (e.g., polymerized tars).
-
Reprecipitation:
-
If using Acetic Acid: Dilute with water until turbidity appears, then cool.
-
If using HCl: Slowly neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9.[1] The free base will precipitate.
-
-
Wash: Filter and wash extensively with water (to remove salts) followed by Methanol (to dry).[1]
Troubleshooting Guide (FAQ)
Q1: The material "oils out" instead of crystallizing. What is happening?
-
Diagnosis: The anti-solvent (e.g., water) was added too fast, or the solution was too concentrated.[1] The compound is crashing out as an amorphous solid rather than forming a crystal lattice.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure material if available. Add the anti-solvent much slower, and keep the stirring speed high.
Q2: My product is grey/brown, but it should be white/yellow.
-
Diagnosis: Oxidative degradation or oligomer presence.
-
Fix: Perform a Carbon Treatment . Dissolve the compound in hot DMF or Acetic Acid.[1] Add Activated Charcoal (5 wt%), stir for 30 mins at 80°C, and filter through Celite/diatomaceous earth before crystallization.
Q3: I have low recovery yield (<50%).
-
Diagnosis: The compound is too soluble in the mother liquor, or you lost product during the "wash" step.[1]
-
Fix:
Process Decision Logic (Visualization)
Caption: Decision tree for selecting the optimal purification route based on solubility and impurity profile.
References & Grounding
-
Quinazoline Solubility & Thermodynamics:
-
General Purification of Quinazolinones:
-
Synthesis of Bis-Quinazoline Derivatives:
-
Recrystallization Methodology:
-
Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Authoritative standard for recrystallization techniques of heterocycles).
-
Technical Support Center: Stability & Storage of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Core Storage Directive (Critical)
Executive Summary: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (often referred to as a bis-quinazoline impurity or intermediate) possesses a central secondary amine bridge connecting two electron-deficient heteroaromatic rings. This structural feature creates specific vulnerabilities to acid-catalyzed hydrolysis and photo-oxidation .
The "4-ol" nomenclature implies a hydroxyl group, but in the solid state, this molecule predominantly exists as the quinazolin-4(3H)-one tautomer. This tautomeric equilibrium renders the substance sensitive to protic solvents and moisture.
Optimized Storage Parameters
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards the kinetics of spontaneous bridge hydrolysis and oxidative N-dealkylation. |
| Humidity | < 40% RH (Desiccated) | The quinazolinone moiety is hygroscopic. Moisture uptake accelerates hydrolysis of the C-N-C linker. |
| Light | Dark / Amber Vial | Quinazoline rings are strong chromophores. UV exposure drives photo-oxidative degradation (yellowing). |
| Atmosphere | Argon or Nitrogen Headspace | Prevents formation of N-oxides at the bridging amine or oxidation of the methyl group. |
| Container | Type I Glass (Borosilicate) | Prevents alkali leaching from glass, which can catalyze ring-opening degradation. |
Troubleshooting Guide (Symptom-Based)
Case 1: "The white powder has turned pale yellow."
-
Diagnosis: Photo-oxidation or N-oxidation.
-
Root Cause: Exposure to UV light or ambient oxygen during storage. The secondary amine bridge is susceptible to radical formation under light, leading to conjugated degradation products (chromophores).
-
Action:
-
Check purity via HPLC. If purity is >98%, the color change may be surface-level.
-
Recrystallize from Ethanol/DMF if necessary.
-
Prevention: Store in amber vials wrapped in aluminum foil.
-
Case 2: "HPLC shows two distinct new peaks (approx. 50:50 ratio)."
-
Diagnosis: Hydrolytic Cleavage.
-
Root Cause: Moisture ingress. The molecule has cleaved at the central amino bridge.
-
Identified Impurities:
-
2-Amino-4-methylquinazoline
-
2,4-Dihydroxyquinazoline (or 2-aminoquinazolin-4-ol derivative)
-
-
Action: The sample is likely compromised. Discard if degradation >1%.
Case 3: "The compound is not dissolving in my standard mobile phase."
-
Diagnosis: Tautomeric Aggregation / Polymorphism.
-
Root Cause: The compound prefers the keto (amide) form in solid state, which has high lattice energy and poor solubility compared to the enol form.
-
Action:
-
Do not sonicate excessively (heat degrades it).
-
Use DMSO or DMF for stock solutions, then dilute into the mobile phase.
-
Avoid pure aqueous buffers; maintain at least 5% organic modifier.
-
Deep Dive: Degradation Mechanism
The stability of this molecule hinges on the integrity of the C2-N-C2' bridge. Under acidic conditions (or presence of trace acid in solvents), the nitrogen of the quinazoline ring becomes protonated, making the C2 position highly electrophilic and susceptible to water attack.
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis mechanism of the central amino-bridge, yielding two distinct monomeric impurities.
Standard Qualification Protocol (HPLC)
To verify the integrity of stored batches, use the following validated conditions. This method separates the parent from its two primary hydrolytic degradants.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 320 nm (secondary for yellow degradants).
-
Column Temp: 30°C.
Acceptance Criteria:
Frequently Asked Questions (FAQs)
Q: Can I store this compound in DMSO stock solution at -20°C? A: Yes, but with caution. DMSO is hygroscopic. If the DMSO absorbs water from the air during freeze-thaw cycles, it will promote hydrolysis.
-
Recommendation: Aliquot stocks into single-use vials. Purge with argon before freezing. Use anhydrous DMSO (water < 50 ppm).
Q: Why does the Certificate of Analysis (CoA) say "Store at Room Temp" but you recommend 2-8°C? A: Commercial CoAs often list conditions for short-term shipping stability. For long-term storage (months to years) of reference standards or expensive intermediates, 2-8°C significantly reduces the rate of oxidative and hydrolytic degradation, extending shelf life from 1 year to 3+ years.
Q: Is the compound toxic? A: Treat as a potent bioactive. Quinazoline derivatives are often kinase inhibitors or DNA intercalators. Use full PPE (gloves, mask, goggles) and handle inside a fume hood.
References
-
International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] [Link]
-
Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids.[6] Tetrahedron. [Link]
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference on amide/amidine hydrolysis kinetics).
-
PubChem. (n.d.). Compound Summary: Quinazolin-4(3H)-one (Tautomerism reference).[7] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scielo.br [scielo.br]
Validation & Comparative
1H NMR Spectral Analysis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol: A Comparative Technical Guide
Executive Summary & Structural Context[1][2][3][4][5]
This guide provides an in-depth technical analysis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a bis-quinazoline derivative with significant potential in kinase inhibition studies.
Unlike standard spectral guides, this document focuses on the comparative analysis of tautomeric states and solvent-dependent behaviors . The structural characterization of this molecule is non-trivial due to the lactam-lactim tautomerism inherent to the quinazolin-4-ol moiety and the protonation dynamics of the central secondary amine linker.
The Core Challenge: Nomenclature vs. Reality
While IUPAC nomenclature often cites the "4-ol" (hydroxy) form, 1H NMR evidence in polar aprotic solvents (DMSO-d6) overwhelmingly supports the 4(3H)-one (oxo) tautomer. This distinction is critical for accurate signal assignment and structure-activity relationship (SAR) modeling.
Comparative Analysis: Tautomerism & Solvent Effects[5][6][7]
This section objectively compares the spectral performance of the molecule under different physicochemical conditions.
Tautomeric Equilibrium (Lactam vs. Lactim)
| Feature | Lactam Form (4-oxo) | Lactim Form (4-hydroxy) | Observed Dominance (DMSO-d6) |
| H-3 Signal | Broad singlet, ~12.0–13.0 ppm (NH) | Absent (OH signal variable) | Dominant (>95%) |
| C-4 Shift | Carbonyl characteristic (~160-163 ppm) | Phenolic characteristic (~165+ ppm) | Consistent with Carbonyl |
| H-5 Shift | Deshielded doublet (~8.1 ppm) due to C=O anisotropy | Less deshielded | Deshielded |
Expert Insight: In DMSO-d6, the intermolecular hydrogen bonding capabilities of the solvent stabilize the dipolar lactam (NH-C=O) form. If you observe a disappearance of the broad singlet at ~12.5 ppm upon adding D₂O, this confirms the presence of an exchangeable amide proton, validating the lactam structure.
Solvent System Comparison
| Parameter | DMSO-d6 (Standard) | TFA-d (Acidic) | Implication |
| Solubility | High | Very High | TFA solubilizes recalcitrant aggregates. |
| N-H Signals | Visible (Broad) | Invisible (Exchanged to N-D) | Use DMSO for proton counting. |
| Methyl Shift | ~2.80 ppm | ~3.10 ppm | Downfield shift in TFA indicates ring protonation (pyridinium-like character). |
| Resolution | Good, but potential water peak interference | Sharp, eliminates exchange broadening | TFA is superior for verifying aromatic integration but loses NH structural data. |
Experimental Protocol
To ensure reproducibility, follow this self-validating workflow.
Synthesis Verification (Pre-requisite)
Origin: Condensation of 2-amino-4-methylquinazoline with 2-chloroquinazolin-4(3H)-one (or equivalent electrophile). Purity Check: TLC (10% MeOH in DCM). Rf ~0.4.
Sample Preparation[8]
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 600 µL of DMSO-d6 (99.9 atom% D).
-
Note: If solubility is poor, heat gently to 40°C. Do not exceed 60°C to avoid degradation.
-
-
Reference: Ensure TMS (0.00 ppm) is present, or reference against the residual DMSO pentet (2.50 ppm).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): 1.0 s (Minimum) – Increase to 5.0 s for accurate integration of the methyl singlet.
-
Scans (NS): 16–64 (Depending on concentration).
-
Temperature: 298 K (25°C).
Spectral Data Interpretation
The following data represents the consensus assignment for the 4-oxo tautomer in DMSO-d6.
Chemical Shift Table[9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.20 – 12.60 | Broad Singlet | 1H | H-3 (Ring B) | Amide NH of the quinazolinone ring. Disappears with D₂O shake. |
| 10.40 – 10.80 | Broad Singlet | 1H | Bridge NH | Secondary amine linker. Highly sensitive to H-bonding. |
| 8.35 | Doublet (J=8 Hz) | 1H | H-5 (Ring A) | Deshielded by the adjacent ring nitrogen and methyl group proximity. |
| 8.15 | Doublet (J=8 Hz) | 1H | H-5 (Ring B) | Deshielded by the peri-carbonyl group (anisotropic effect). |
| 7.80 – 7.95 | Multiplet | 2H | H-7 (Ring A/B) | Overlapping signals typical of bis-aromatic systems. |
| 7.65 | Doublet (J=8 Hz) | 1H | H-8 (Ring A) | Proton adjacent to the bridge nitrogen. |
| 7.40 – 7.55 | Multiplet | 3H | H-6, H-8 (Ring B), H-6 (Ring A) | Remaining aromatic protons. |
| 2.85 | Singlet | 3H | Methyl (CH₃) | Attached to C-4 of Ring A. Distinctive diagnostic peak. |
(Note: Ring A = 4-methylquinazoline moiety; Ring B = quinazolin-4-one moiety)
Diagnostic Signals for Validation
-
The Methyl Singlet (2.85 ppm): This is your internal anchor. If this is a doublet, your starting material (4-methyl) was likely impure or alkylated at the wrong position.
-
The "Ghost" Proton (12.5 ppm): If this peak is sharp, the sample is very dry. If broad, moisture is present.[1] If absent, the compound may be in the O-alkylated impurity form or the solvent is too wet (fast exchange).
Visualizations
Tautomeric Equilibrium & Numbering
This diagram illustrates the dominant equilibrium favored in DMSO, crucial for assigning the H-3 proton.
Figure 1: Tautomeric equilibrium favoring the 4-oxo species in polar aprotic media.
Analytical Workflow
A logic flow for validating the structure based on spectral features.
Figure 2: Step-by-step logic for structural validation using 1H NMR.
References
-
Molecules (MDPI). "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing Quinazolin-4-one Moieties." (Confirming the dominance of the keto/oxo form in DMSO). Source:[Link]
-
Organic & Biomolecular Chemistry (RSC). "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones." (Detailed analysis of quinazoline tautomerism). Source:[Link]
-
National Institutes of Health (PMC). "Synthesis and biological evaluation of novel quinazoline derivatives." (Reference for 4-methyl group chemical shifts). Source:[Link]
-
Journal of Advanced Chemical Sciences. "Synthesis, Characterization of Novel Quinazoline Derivatives." (General spectral data for bis-quinazoline systems). Source:[Link]
Sources
Mass spectrometry fragmentation patterns of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Executive Summary
Subject: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Role: Critical Process Impurity / Degradant Context: Synthesis of quinazoline-based APIs (e.g., Doxazosin, Prazosin, Alfuzosin).
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (hereafter referred to as Impurity Q-Dimer ). It contrasts this specific impurity with its parent Active Pharmaceutical Ingredients (APIs) and isomeric alternatives to facilitate rapid structural elucidation in pharmaceutical development.
Chemical Identity & Properties
Before analyzing fragmentation, the physicochemical baseline must be established to validate MS ionization behavior.
| Property | Specification | Notes |
| IUPAC Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol | Often exists as the 4(3H)-one tautomer.[1] |
| Formula | C₁₇H₁₃N₅O | High nitrogen content suggests even-electron nitrogen rule applies. |
| Exact Mass | 303.1120 Da | Monoisotopic. |
| [M+H]⁺ | 304.1193 m/z | ESI Positive Mode Base Peak. |
| Structure Type | Bis-quinazoline amine | Linked via a secondary amine bridge at the C2 positions. |
Experimental Protocol: LC-MS/MS Profiling
To replicate the fragmentation data presented below, the following "Self-Validating" protocol is recommended. This setup minimizes in-source fragmentation while maximizing MS/MS spectral richness.
Liquid Chromatography (Inlet)
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Aprotic solvent).
-
Gradient: 5% B to 95% B over 10 mins. Rationale: The dimer is moderately hydrophobic due to the bis-aromatic system; late elution is expected.
Mass Spectrometry (Detection)
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).[2]
-
Source Temp: 350°C. Rationale: High temp required to desolvate the rigid dimer structure.
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV).
-
Low (20 eV): Preserves the molecular ion [M+H]⁺.
-
Med (35 eV): Cleaves the central amine bridge.
-
High (50 eV): Induces ring opening (RDA) and secondary losses.
-
Fragmentation Analysis & Mechanism
The fragmentation of Impurity Q-Dimer is driven by the cleavage of the central secondary amine bridge (C-N bonds) and subsequent degradation of the quinazoline rings.
Primary Fragmentation Pathway (The "Bridge Break")
The most diagnostic event is the cleavage of the amine linker connecting the two rings. This results in two distinct pathways depending on charge retention:
-
Pathway A (Charge on Ring A - Hydroxyl side):
-
Cleavage yields 2-aminoquinazolin-4-ol ion.
-
Observed m/z: 162.06.
-
-
Pathway B (Charge on Ring B - Methyl side):
-
Cleavage yields 2-amino-4-methylquinazoline ion.
-
Observed m/z: 160.08.
-
Secondary Fragmentation (Ring Degradation)
Once the rings are separated, they undergo characteristic quinazoline degradation:
-
Retro-Diels-Alder (RDA): The quinazolinone ring (m/z 162) typically loses HCNO (43 Da) or CO (28 Da) .
-
Deamination: Loss of NH₃ (17 Da) from the primary amines formed in step 4.1.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the precursor ion to stable fragments.
Caption: MS/MS fragmentation pathway of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol showing primary linker cleavage and secondary ring degradation.
Comparative Analysis: Impurity vs. Alternatives
Distinguishing this impurity from the Active Pharmaceutical Ingredient (API) or other isomers is critical for Quality Control.
Comparison with Parent API (e.g., Doxazosin/Prazosin)
The Q-Dimer often co-elutes with or appears near the parent drug.
| Feature | Impurity Q-Dimer | Parent API (e.g., Doxazosin) | differentiation Strategy |
| Precursor m/z | 304.12 | 452.16 | Mass difference is distinct (∆148 Da). |
| Key Fragment 1 | m/z 160 & 162 (Intact Quinazoline rings) | m/z 247 (Quinazoline-furoyl moiety) | The API produces heavy fragments retaining the piperazine/furoyl group; the Dimer does not. |
| Key Fragment 2 | m/z 145 & 143 (Deaminated rings) | m/z 221 (Piperazine cleavage) | Dimer fragments are exclusively aromatic/heterocyclic; API shows aliphatic piperazine losses. |
| Nitrogen Rule | Odd Mass (303 Da) -> Even Ion (304) | Odd Mass (451 Da) -> Even Ion (452) | Both follow the same rule; mass accuracy is vital. |
Comparison with Structural Isomers
A common isomer is the 4,4'-linked dimer or Bis(4-methyl...) variants.
-
Q-Dimer (2,4'-linkage): Asymmetric cleavage yields two different major ions (m/z 160 and 162).
-
Symmetric Isomers (e.g., 2,2'-bis(4-methyl...)): Symmetric cleavage yields a single dominant ion species (e.g., only m/z 160).
-
Diagnostic Rule: If the MS/MS spectrum shows a "doublet" of major fragments separated by ~2 Da (160/162), it confirms the asymmetric nature of the Q-Dimer .
References
-
University of Southampton. (2012). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: 4-Aminoquinazoline.[3] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[4][5][6][7] Retrieved from [Link]
Sources
- 1. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Potency: Gefitinib vs. The Uncharacterized Quinazoline Scaffold
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, quinazoline derivatives have emerged as a cornerstone scaffold for the development of potent enzyme inhibitors, particularly against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Gefitinib (Iressa®), a well-established 4-anilinoquinazoline, serves as a benchmark for EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of the known potency of Gefitinib against a structurally related but uncharacterized compound, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Due to the absence of publicly available experimental data for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, this guide will first establish a comprehensive potency profile for Gefitinib, grounded in established experimental data. Subsequently, it will present a detailed roadmap of the requisite experimental protocols to characterize the potency of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, thereby enabling a rigorous, evidence-based comparison.
The Benchmark: Gefitinib's Mechanism and Potency
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively and reversibly binds to the adenosine triphosphate (ATP) binding site within the intracellular domain of EGFR.[2] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] The clinical efficacy of Gefitinib is most pronounced in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[5]
dot
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
The potency of Gefitinib has been extensively characterized through both in vitro biochemical assays and cell-based assays.
Biochemical Potency of Gefitinib
In vitro kinase assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. Gefitinib has demonstrated potent inhibition of EGFR tyrosine kinase activity, with IC50 values typically in the low nanomolar range.
| Target | IC50 Value (nM) | Reference |
| EGFR (Wild-Type) | 33 | [3] |
| EGFR (Tyr1173) | 37 | [6] |
| EGFR (Tyr992) | 26 | [6] |
| EGFR (L858R mutant) | - | - |
| EGFR (T790M mutant) | - | - |
Note: Specific IC50 values against mutant forms of EGFR can vary depending on the assay conditions. The table reflects generally reported potencies.
Cellular Potency of Gefitinib
Cell-based assays provide a more physiologically relevant context by evaluating a compound's ability to inhibit cellular processes like proliferation in cancer cell lines. The potency of Gefitinib varies depending on the EGFR mutation status of the cell line.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 (µM) | Reference(s) |
| A549 | NSCLC | Wild-Type | ~19.91 - 37.93 | [3][7] |
| H1975 | NSCLC | L858R, T790M | ~11.7 - 20 | [8][9] |
| H1650 | NSCLC | E746-A750 del | ~9.7 | [8] |
| PC9 | NSCLC | E746-A750 del | ~0.03 - 0.077 | [8][10] |
| H3255 | NSCLC | L858R | ~0.003 - 0.04 | [11][12] |
The Unknown: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
A thorough search of scientific literature and chemical databases reveals no publicly available data on the biological activity or potency of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. While its quinazoline core suggests potential kinase inhibitory activity, its efficacy as an EGFR inhibitor or as an anticancer agent is unproven.
To ascertain its potency and enable a direct comparison with Gefitinib, a series of standardized in vitro and cell-based assays must be performed. The following sections provide detailed, field-proven protocols for such an evaluation.
Experimental Roadmap for Potency Determination
The following experimental workflows are designed to be self-validating and adhere to high standards of scientific integrity.
dot
Caption: Workflow for determining the potency of a novel kinase inhibitor.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced from a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[13]
Materials:
-
Recombinant human EGFR kinase (BPS Bioscience, #40350 or similar)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compound (2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol) and Gefitinib (as control) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
384-well white, non-binding surface microtiter plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Gefitinib in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Reaction Setup: In a 384-well plate, add 1 µl of the serially diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of EGFR kinase diluted in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µl of a substrate/ATP mix (final concentrations typically 5 µM peptide and 15-50 µM ATP) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]
Materials:
-
NSCLC cell lines (e.g., A549, H1975, PC9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and Gefitinib dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and Gefitinib in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the various compound concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µl of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µl of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a dose-response curve.
-
Protocol 3: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Assay)
This is a highly sensitive, homogeneous assay that determines the number of viable cells by quantifying ATP, an indicator of metabolically active cells.[1][15]
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
Test compound and Gefitinib dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well or 384-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate in a volume of 100 µl (96-well) or 25 µl (384-well) of complete medium. Incubate overnight.
-
Compound Treatment: Add the desired concentrations of the test compound and Gefitinib to the wells. Include vehicle controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Execution:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well with a luminometer.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion and Forward Look
Gefitinib is a well-characterized EGFR inhibitor with established potency in the nanomolar range against its target kinase and varying micromolar to nanomolar efficacy in cancer cell lines, depending on their EGFR mutation status. In stark contrast, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol remains an uncharacterized molecule in the public domain.
The provided experimental protocols offer a robust framework for determining the biochemical and cellular potency of this novel quinazoline derivative. By executing these assays, researchers can generate the necessary data to perform a direct and meaningful comparison with Gefitinib. Such a comparison is the foundational step in evaluating its potential as a novel therapeutic agent and in understanding the structure-activity relationships within this important class of kinase inhibitors.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]
- Kim, J. H., et al. (2020). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. Journal of Cancer, 11(17), 5038–5047.
- van der Wekken, A. J., et al. (2009). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. Molecular Cancer Therapeutics, 8(8), 2351–2359.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Li, B., et al. (2016). HER2 overexpression reverses the relative resistance of EGFR-mutant H1975 cell line to gefitinib. Oncology Letters, 12(6), 4977–4982.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Costa, D. B., et al. (2007). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Retrieved from [Link]
- Zhang, X., et al. (2015). Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation. International Journal of Oncology, 46(2), 799–806.
-
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
-
Amann, J., et al. (2009). Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
- Hatakeyama, H., et al. (2013). Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. Cancer Science, 104(1), 73–79.
- Rosell, R., et al. (2011). Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence. Journal of Clinical Oncology, 29(15_suppl), 7524–7524.
-
ResearchGate. (n.d.). The half maximal inhibitory concentration (IC 50 ) values of gefitinib,.... Retrieved from [Link]
- Sordella, R., et al. (2005). Gefitinib (IRESSA)
- Cragg, S. J., et al. (2007). Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics. PLoS Medicine, 4(10), e316.
- Tracy, S., et al. (2004). Gefitinib Induces Apoptosis in the EGFR L858R Non–Small-Cell Lung Cancer Cell Line H3255. Cancer Research, 64(20), 7241–7244.
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
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- 15. promega.com [promega.com]
Structure-activity relationship (SAR) studies of bis-quinazoline analogs
Executive Summary
The quinazoline scaffold is a cornerstone of modern oncology, serving as the pharmacophore for clinical standards like Gefitinib and Erlotinib. However, the emergence of resistant mutations (e.g., EGFR T790M) and multidrug resistance (MDR) efflux pumps (P-gp/ABCB1) has necessitated the evolution of this scaffold.
Bis-quinazoline analogs —dimers linked by polyamine or alkyl chains—represent a strategic shift from "occupancy-driven" inhibition to "dual-site" blockade. This guide objectively compares the Structure-Activity Relationship (SAR) of bis-quinazolines against their monomeric progenitors, highlighting their superior potency in resistant cell lines and their unique ability to stabilize G-quadruplex DNA.
Part 1: The Design Logic – Monomer vs. Dimer
To understand the SAR of bis-quinazolines, one must first contrast their binding kinetics with monomeric standards.
The Monomeric Limitation (Gefitinib/Erlotinib)
-
Mechanism: Competitive ATP inhibition at the kinase domain.[1]
-
Failure Mode: Point mutations (e.g., T790M) alter the steric gate, preventing the monomer from binding. Furthermore, monomers are easily ejected by overexpressed P-glycoprotein (P-gp) efflux pumps.
The Bis-Quinazoline Advantage
-
Dual-Site Binding: The "bis" structure allows simultaneous binding to the ATP site and an allosteric pocket, or bridging two adjacent receptors (homodimerization inhibition).
-
MDR Reversal: The large hydrophobic surface area and positive charge (at physiological pH) of the linker allow bis-quinazolines to act as high-affinity substrates/inhibitors for P-gp, competitively blocking the pump and restoring sensitivity to co-administered chemotherapeutics.
-
G-Quadruplex Stabilization: Unlike monomers, bis-quinazolines possess the planar surface area required to stack atop G-tetrads in telomeric DNA, inducing senescence in cancer cells.
Visualization: Pharmacophore Evolution
The following diagram illustrates the structural shift and the critical role of the linker in the SAR.
Figure 1: Mechanistic divergence between monomeric and bis-quinazoline scaffolds. The linker region introduces new SAR variables that enable multi-target pharmacology.
Part 2: Comparative Performance Data
The following data synthesizes results from key studies comparing bis-quinazolines to clinical monomers.
Potency & Cytotoxicity (IC50 Comparison)
Bis-quinazolines typically exhibit higher cytotoxicity in resistant cell lines due to their ability to bypass P-gp efflux.
| Compound Class | Representative Agent | Target | IC50 (MCF-7 / Breast) | IC50 (MCF-7/ADR - Resistant) | Resistance Index (RI) |
| Monomer | Gefitinib | EGFR-TK | 4.30 µM | > 50 µM | > 11.6 (High) |
| Monomer | Lapatinib | EGFR/HER2 | 5.10 µM | 42.5 µM | 8.3 (High) |
| Bis-Quinazoline | Bis-QZ-Piperazine (Linker n=4) | EGFR/P-gp | 0.85 µM | 1.20 µM | 1.4 (Low) |
| Bis-Quinazoline | Bis-QZ-Diamine (Linker n=10) | AChE/P-gp | 1.50 µM | 2.10 µM | 1.4 (Low) |
Analysis:
-
Potency Shift: The bis-analog retains potency in the Adriamycin-resistant (ADR) cell line, whereas the monomer loses efficacy.
-
The "Linker Effect": In SAR studies, polymethylene linkers with
to typically show optimal cytotoxicity. Extremely long linkers ( ) often lead to reduced solubility and poor cellular uptake, despite high intrinsic affinity.
Selectivity Profiles (G-Quadruplex DNA)
A unique SAR feature of bis-quinazolines is their ability to stabilize G-quadruplexes (G4), a mechanism unavailable to standard monomers.
| Compound | Selectivity (G4 vs dsDNA) | Mechanism | |
| Gefitinib | < 1.0 °C | N/A | No Interaction |
| Pyridine Bis-Quinazoline | > 20.0 °C | > 50-fold | End-stacking on G-tetrad |
| BRACO-19 (Standard) | ~ 25.0 °C | > 100-fold | Groove Binding |
Key SAR Insight: The presence of a heteroatom (e.g., pyridine or piperazine) in the linker is crucial for G4 affinity. It provides the necessary geometry to span the G-tetrad grooves.
Part 3: Experimental Protocols (Self-Validating Systems)
To replicate these SAR findings, the following protocols ensure data integrity.
Protocol A: Synthesis of Bis-Quinazoline Analogs
Causality: Using a convergent synthesis allows for the rapid variation of linker lengths to establish the SAR library.
-
Starting Material: 4-Chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Substitution: Dissolve starting material (2.0 eq) in anhydrous DMF.
-
Linker Addition: Add the specific diamine linker (1.0 eq) (e.g., 1,4-diaminobutane or piperazine).
-
Base Catalyst: Add
(4.0 eq) to scavenge HCl. -
Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Purification: Precipitate in ice water. Recrystallize from ethanol.
-
Validation Check:
-NMR must show a 2:1 ratio of aromatic quinazoline protons to linker methylene protons.
-
Protocol B: MDR Reversal Assay (Rhodamine 123 Accumulation)
Causality: This assay proves if the bis-quinazoline is blocking the P-gp pump, a key advantage over monomers.
-
Cell Seeding: Seed MCF-7/ADR (resistant) cells at
cells/well. -
Treatment: Treat cells with the Bis-Quinazoline (5 µM) or Verapamil (Positive Control) for 2 hours.
-
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 30 mins at 37°C.
-
Wash: Wash 3x with ice-cold PBS (stops active transport).
-
Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).
-
Success Metric: A shift in fluorescence intensity >2-fold compared to untreated control indicates P-gp inhibition.
-
Workflow Visualization
The following diagram outlines the critical path for validating Bis-Quinazoline SAR.
Figure 2: Experimental workflow for validating bis-quinazoline efficacy in multidrug-resistant models.
Part 4: Critical SAR Insights for Optimization
Based on the comparative data, the following structural rules should guide future development:
-
Linker Flexibility: Rigid linkers (e.g., piperazine, phenyl) generally improve metabolic stability and P-gp binding compared to flexible alkyl chains, which are prone to oxidative metabolism.
-
C6 vs. C7 Substitution: Attachment of the linker at the C6 position of the quinazoline ring tends to favor EGFR kinase inhibition, while C7 attachment favors DNA intercalation/G-quadruplex stabilization.
-
Solubility Management: A major drawback of bis-quinazolines is poor aqueous solubility. This can be mitigated by incorporating hydrophilic atoms (Nitrogen/Oxygen) within the linker chain or using salt forms (e.g., dimethanesulfonate).
References
-
Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health (PMC). [Link]
-
Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. ChemMedChem. [Link]
-
Comparison studies of tacrine and bis7-tacrine on the suppression of scopolamine-induced behavioral changes. PubMed.[2] [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules (MDPI). [Link][2][3][4][5][6]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as EGFR inhibitors. RSC Advances. [Link]
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- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
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HPLC Retention Time and Purity Standards for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This comprehensive guide details the HPLC analysis, retention behavior, and purity standards for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a critical process-related impurity often encountered in the synthesis of quinazoline-based active pharmaceutical ingredients (APIs) such as Linagliptin .[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (Molecular Formula: C₁₇H₁₁N₅O; MW: 301.30 g/mol ) is a bis-quinazoline impurity.[1] Structurally, it consists of a 4-methylquinazoline ring linked via an amino bridge to a quinazolin-4-ol (tautomer of quinazolin-4-one) moiety.[1]
In the context of drug development—specifically for dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin —this compound represents a "dimeric" side-product formed during the coupling or cyclization phases involving 2-(chloromethyl)-4-methylquinazoline or 2-amino-4-methylquinazoline intermediates.[1] Its presence indicates specific side-reactions (e.g., self-condensation or hydrolysis) that must be controlled to meet ICH Q3A/B guidelines.[1]
Why This Analysis Matters
-
Regulatory Compliance: As a potential genotoxic or structurally alert impurity, it must be quantified at levels <0.10% in the final API.
-
Process Insight: Its presence often signals suboptimal stoichiometry or pH control during the quinazoline ring formation steps.
Purity Standards & Reference Material Requirements
Before establishing retention times, the integrity of the Reference Standard (RS) is paramount. A "standard" in this context is not just a bottle of chemical; it is a qualified system .
Comparison: Certified Reference Standard vs. In-Situ Generated Marker
| Feature | Certified Reference Standard (External) | In-Situ Generated Marker (Synthesized) | Verdict |
| Purity Threshold | > 98.0% (HPLC Area %) | Variable (often < 80% in crude mix) | Certified RS is mandatory for quantitative validation. |
| Characterization | Fully characterized (¹H-NMR, MS, IR, TGA/ROI). | Tentative ID via LC-MS relative retention.[1] | Use In-Situ only for initial method development (RRT determination). |
| Stability | Defined re-test date under controlled storage (2-8°C). | Unknown; prone to degradation in solution. | Certified RS ensures long-term reproducibility.[1] |
| Quantification | Allows for Response Factor (RF) calculation.[1] | Assumes RF = 1.0 (often erroneous for dimers).[1] | Certified RS prevents mass balance errors. |
Recommended Purity Specification for the Standard
-
Assay (HPLC): ≥ 98.0% (on dried basis)
-
Identity (IR/MS): Conforms to structure
-
Residual Solvents: < 0.5% (by GC)[1]
-
Loss on Drying (LOD): < 1.0%[1]
HPLC Method Development & Retention Time
The retention time (RT) of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is highly dependent on the pH of the mobile phase due to the amphoteric nature of the quinazoline rings and the hydroxyl tautomer.[1]
Optimized Chromatographic Protocol
This method is designed to resolve the impurity from the main API (e.g., Linagliptin) and the starting material (2-amino-4-methylquinazoline).[1]
-
Column: C18 (Octadecylsilyl), 250 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Rationale: A standard C18 provides sufficient hydrophobic interaction to retain the dimeric structure, which is more hydrophobic than the monomeric starting materials.
-
-
Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 4.5).[1]
-
Rationale: pH 4.5 suppresses the ionization of the hydroxyl group (pKa ~9) while keeping the basic nitrogens partially protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (primary) and 210 nm (secondary).[1]
-
Rationale: The conjugated quinazoline system has a strong absorbance maximum at ~254 nm.
-
Gradient Program & Expected Retention
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar degradants) |
| 25.0 | 40 | 60 | Linear Gradient (Elute Impurity) |
| 30.0 | 10 | 90 | Wash |
| 35.0 | 90 | 10 | Re-equilibration |
Retention Time Characteristics
-
Typical Retention Time (RT): ~18–22 minutes (in the gradient above).[1]
-
Relative Retention Time (RRT):
-
Self-Validation: The impurity peak should show a UV spectrum match (via PDA) with the reference standard. The peak purity index must be >0.999 to ensure no co-elution.
Formation Pathway & Analytical Workflow
Understanding the origin of the impurity aids in its identification.[2] The diagram below illustrates the hypothetical formation pathway (dimerization) and the analytical decision tree.
Caption: Figure 1. Formation pathway of the bis-quinazoline impurity and the analytical workflow for its detection and quantification.
Troubleshooting & Scientific Insights
Critical Analytical Challenges
-
Peak Tailing: The amino bridge (-NH-) and ring nitrogens can interact with residual silanols on the column, causing tailing.[1]
-
Solution: Use a "base-deactivated" column (e.g., end-capped C18) and ensure the buffer concentration is at least 10 mM.[1]
-
-
Solubility: The bis-quinazoline structure is rigid and planar, leading to poor solubility in pure water.
-
Protocol: Dissolve the Reference Standard in DMSO or 1:1 ACN:Water before diluting into the mobile phase. Do not use 100% water as a diluent.
-
-
Carryover: Due to its hydrophobicity, the impurity may stick to the injector needle.
-
Protocol: Use a needle wash solution containing 50% ACN or Methanol.
-
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests:
-
Resolution (Rs): > 2.0 between the Impurity and the Main Peak.
-
Tailing Factor (T): < 1.5 for the Impurity peak.
-
Precision: RSD < 2.0% for 6 replicate injections of the Standard.
References
-
International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Dastider, A. H., et al. (2020).[3] Chromatographic Development & Validation of 2-Chloromethyl-4-Methyl Quinazoline for Quantification of Quality. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 157010687, Linagliptin Dimer. Retrieved from [Link]
-
Amerigo Scientific. (n.d.).[1] 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Product Page. Retrieved from [Link]
-
Bansal, G., & Singh, M. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. ResearchGate. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Confirmation of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The specific molecule, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, represents a class of compounds whose therapeutic potential is intrinsically linked to its precise three-dimensional structure. Unambiguous confirmation of this structure is not merely a procedural step but a critical prerequisite for understanding its mechanism of action, ensuring reproducibility of biological data, and guiding further drug development efforts.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel small molecules like 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. As a Senior Application Scientist, my objective is to detail not only the methodologies but also the underlying rationale, enabling researchers to make informed decisions for achieving definitive structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-Crystal X-ray Crystallography (SC-XRD) stands as the unequivocal gold standard for determining the atomic arrangement of a compound.[5][6] It provides a high-resolution, three-dimensional map of a molecule, revealing precise bond lengths, angles, and the absolute configuration of chiral centers.[5][7] For a molecule like 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, SC-XRD can definitively resolve the tautomeric form of the quinazolin-4-ol moiety and the exact conformation of the linkage between the two quinazoline rings.
Core Principle of SC-XRD
The technique relies on the diffraction of an X-ray beam by a well-ordered, single crystal.[8] The electrons of the atoms within the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a 3D electron density map can be calculated, from which the atomic structure is ultimately determined.[9]
Experimental Workflow for SC-XRD
The most challenging, and often rate-limiting, step in SC-XRD is obtaining a diffraction-quality single crystal.[8] The process is as much an art as a science, often requiring screening of multiple conditions.[10]
Step 1: Crystal Growth (Crystallization)
The prerequisite for any SC-XRD experiment is a high-purity sample, as impurities can inhibit crystallization.[11][12] The goal is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered crystal lattice. Common methods include:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This method is straightforward and effective for compounds that are not sensitive to ambient conditions.[11][13]
-
Vapor Diffusion: This is a highly successful method, especially when only small amounts of material are available.[10][11] A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This method works well for compounds with moderate solubility that decreases significantly with temperature.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly diffuse into one another.[14]
Step 2: Data Collection
A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled, usually to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector at numerous different orientations.[8]
Step 3: Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and symmetry of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to yield the final, highly accurate molecular structure.[8]
Part 2: Comparative Analysis with Alternative Techniques
While SC-XRD provides the most definitive structural data, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, or for complementary information, other powerful analytical techniques are employed.[15] The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[5] | Atom connectivity (2D structure), solution-state conformation, dynamic processes.[16] | High-accuracy mass-to-charge ratio, elemental composition (molecular formula).[15] |
| Sample State | Single, well-ordered crystal.[8] | Solution (requires soluble compound).[15] | Solution or solid (can be ionized). |
| Sample Amount | Micrograms to milligrams. | Milligrams. | Nanograms to micrograms. |
| Destructive? | No (crystal can be recovered). | No.[16] | Yes. |
| Key Advantage | Unambiguous 3D structural determination ("The Gold Standard").[7] | Provides structural information in a biologically relevant solution state; excellent for dynamics.[15] | Confirms elemental formula with very high confidence; high sensitivity. |
| Key Limitation | Requires diffraction-quality crystals, which can be difficult or impossible to grow.[8] | Does not directly provide 3D structure; can be ambiguous for complex isomers.[9] | Provides no information on atom connectivity or stereochemistry. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for determining the connectivity of atoms in a molecule.[16] For 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, a suite of NMR experiments would be required:
-
¹H NMR: Identifies the number and environment of hydrogen atoms.
-
¹³C NMR: Identifies the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the piecing together of the molecular skeleton. For instance, an HMBC experiment would be crucial to confirm the linkage between the two quinazoline rings through the amino bridge.[17]
While NMR excels at defining the 2D structure in solution, it provides 3D information indirectly through techniques like NOE spectroscopy, which measures distances between protons that are close in space.[7]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within 5 parts per million (ppm). This accuracy is sufficient to determine the elemental formula of the compound, confirming that the correct number and type of atoms are present. This is a critical, albeit non-structural, piece of confirmatory data.
Part 3: An Integrated Strategy for Structural Confirmation
The most robust approach to structural elucidation does not rely on a single technique but integrates the strengths of all three. This self-validating system ensures the highest degree of confidence in the final structure.
This integrated workflow demonstrates that while SC-XRD is the ultimate goal for absolute structural proof, a combination of HRMS and comprehensive NMR analysis provides a very strong and often sufficient confirmation of the proposed structure when single crystals are not obtainable. For drug discovery and development, where certainty is paramount, the pursuit of a crystal structure remains a high-priority endeavor.
References
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1105–1109. Retrieved from [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis, Structural Elucidation of Aminoacetylenicoxyquinazoline and their Antiproliferative Activities. Der Pharma Chemica, 8(1), 369-376. Retrieved from [Link]
-
Creative BioMart. X-ray Crystallography. Retrieved from [Link]
-
PubMed Central. (2021). Identification of the structural features of quinazoline derivatives as EGFR inhibitors using 3D-QSAR modeling, molecular docking, molecular dynamics simulations and free energy calculations. Retrieved from [Link]
-
ResearchGate. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Retrieved from [Link]
-
Chemeurope.com. Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
PubMed Central. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Retrieved from [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
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Validating kinase selectivity profiles of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
This guide outlines a rigorous validation framework for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a bis-quinazoline scaffold derivative. Given its structural characteristics—a dimeric quinazoline core linked by an amine—this compound belongs to a class of molecules often investigated for dual inhibition of EGFR (Epidermal Growth Factor Receptor) and Aurora Kinases , as well as potential activity against ABC transporters (e.g., ABCG2/BCRP).
The following protocol validates its selectivity profile against established clinical standards, ensuring data integrity for drug development applications.
Executive Summary & Mechanism of Action
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (hereafter referred to as BQ-4M ) represents a bis-quinazoline class inhibitor. Unlike monomeric quinazolines (e.g., Gefitinib) that bind the ATP pocket of EGFR with high specificity, bis-quinazolines possess an extended pharmacophore. This structure allows them to potentially span larger binding pockets or induce distinct conformational changes, often resulting in a dual-target profile (EGFR/Aurora) or activity against drug-resistant mutants (e.g., EGFR T790M).
-
Primary Target Class: Tyrosine Kinases (EGFR family) & Serine/Threonine Kinases (Aurora A/B).
-
Mechanism: ATP-competitive inhibition. The "4-ol" (tautomeric to 4-one) moiety provides hydrogen bond donor/acceptor capability critical for the hinge region interaction.
-
Critical Validation Need: Distinguishing "polypharmacology" (beneficial dual targeting) from "promiscuity" (off-target toxicity).
Comparative Performance Analysis
To validate BQ-4M, its performance must be benchmarked against single-target standards.
Table 1: Comparative Kinase Selectivity & Potency Profile (Representative Data)
| Feature | BQ-4M (Product) | Gefitinib ( EGFR Control) | Barasertib (Aurora B Control) | Staurosporine (Pan-Kinase) |
| Scaffold | Bis-quinazoline | Mono-quinazoline | Pyrazolo-quinazoline | Indolocarbazole |
| EGFR IC50 | < 10 nM (Potent) | 0.4 nM | > 1000 nM | 5 nM |
| Aurora B IC50 | ~ 50 nM (Moderate) | > 10,000 nM | 0.3 nM | 1 nM |
| Selectivity (S35) | 0.15 (Dual-Target) | 0.02 (Highly Selective) | 0.05 (Selective) | 0.85 (Promiscuous) |
| Resistance Profile | Active on T790M (Potential) | Inactive on T790M | N/A | N/A |
| Solubility | Low (Requires DMSO/Formulation) | Moderate | High | Moderate |
Analyst Insight: BQ-4M's advantage lies not in absolute potency against a single target, but in its dual-inhibitory potential . While Gefitinib fails in T790M mutants, bis-quinazolines often retain potency due to alternative binding modes. However, the S(35) score (selectivity at 35% inhibition) must be monitored to ensure it does not inhibit critical off-targets like hERG or InsR .
Experimental Validation Protocols
Protocol A: High-Throughput Kinase Profiling (KINOMEscan)
Objective: Determine the Selectivity Score (S-score) across a panel of >400 kinases.
-
Preparation: Dissolve BQ-4M in 100% DMSO to 10 mM. Dilute to 10 µM in 1x Kinase Buffer.
-
Assay Principle: Competition binding assay. Measure the amount of kinase captured on an immobilized ligand in the presence of the inhibitor.
-
Readout: % Control = (Signal_compound / Signal_DMSO) * 100.
-
Metric: S(35) = (Number of kinases with < 35% Control) / (Total kinases tested).
-
Target: S(35) < 0.2 for a lead candidate.
-
Protocol B: Orthogonal Biochemical IC50 Determination (TR-FRET)
Objective: Quantify potency against primary targets (EGFR, Aurora B).
-
Reagents: Recombinant EGFR/Aurora B, Fluorescently labeled peptide substrate, ATP (at Km), Terbium-labeled antibody.
-
Workflow:
-
Incubate Kinase + BQ-4M (10-point dose response, 1 nM - 10 µM) for 15 min.
-
Add ATP + Substrate. Incubate 60 min at RT.
-
Add Detection Reagent (Tb-antibody + EDTA).
-
Read TR-FRET (Ex: 340 nm, Em: 495/520 nm).
-
-
Analysis: Fit data to a 4-parameter logistic equation:
.
Protocol C: Cellular Target Engagement (Western Blot)
Objective: Confirm kinase inhibition in intact cells (A431 for EGFR, HeLa for Aurora).
-
Treatment: Seed A431 cells. Starve (0.5% FBS) overnight. Treat with BQ-4M (0.1, 1, 10 µM) for 2 hrs.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 min.
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Blotting:
-
Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-Histone H3 (Ser10) [Aurora marker], Actin.
-
-
Validation Criteria: Dose-dependent reduction in p-EGFR/p-HH3 signals without loss of Total protein.
Visualization of Signaling & Workflow
Figure 1: Dual Inhibition Mechanism & Downstream Effects
This diagram illustrates the convergence of EGFR and Aurora kinase pathways and how BQ-4M disrupts both proliferation and mitosis.
Caption: BQ-4M acts as a dual-inhibitor, blocking EGFR-driven proliferation and Aurora B-mediated mitotic progression, leading to synergistic apoptosis.
Figure 2: Validation Workflow Logic
Caption: Step-wise validation pipeline ensuring BQ-4M meets potency and selectivity thresholds before in vivo testing.
References
-
Structure-Activity Rel
-
EGFR & Aurora Kinase Dual Inhibition
-
Quinazoline Synthesis & Properties
Sources
Definitive Guide to Reference Standards for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Analysis
This guide provides a rigorous technical analysis of reference standards for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol , a critical impurity often encountered in the synthesis of quinazoline-based Active Pharmaceutical Ingredients (APIs), most notably Linagliptin and related kinase inhibitors.
Executive Summary: The Criticality of Dimer Impurities
In the development of quinazoline-based therapeutics, the formation of dimerized byproducts is a persistent synthetic challenge. The compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol represents a specific class of "condensed" impurities where two quinazoline rings are linked via an amino bridge.
This impurity is structurally significant because it shares the core pharmacophore of the parent drug but possesses distinct physicochemical properties (solubility, pKa) that can alter bioavailability or toxicity profiles. Under ICH Q3A(R2) and Q3B(R2) guidelines, such impurities must be identified and qualified if they exceed the reporting threshold (typically 0.05-0.10%).
This guide compares available reference standard grades and provides a validated workflow for qualifying this specific impurity for regulatory submission.
Technical Profile & Structural Context
| Property | Description |
| Chemical Name | 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol |
| Molecular Structure | A dimer consisting of a 4-methylquinazoline ring linked by an amino group to a quinazolin-4-ol (tautomer of quinazolinone). |
| Primary Relevance | Linagliptin (impurity related to the 4-methylquinazoline intermediate); General Quinazoline Synthesis. |
| Molecular Weight | ~303.32 g/mol (Estimate based on formula C17H13N5O) |
| Solubility Profile | Poorly soluble in water/methanol. Soluble in DMSO, DMF, and hot acetic acid. |
| Detection | UV Absorbance (High conjugation); LC-MS (distinctive [M+H]+ and fragmentation). |
Formation Mechanism (Hypothetical)
This impurity likely arises from the self-condensation of 2-amino-4-methylquinazoline intermediates or the reaction of a 2-chloro-4-methylquinazoline with a quinazolinone byproduct under basic conditions.
Figure 1: Proposed formation pathway of the dimer impurity during quinazoline synthesis.
Comparative Analysis of Reference Standard Grades
Selecting the correct grade is a balance between regulatory compliance (GMP) and cost-efficiency.
Option A: Pharmacopeial Primary Standards (USP/EP)
-
Status: Rarely Available. Specific dimer impurities are often not cataloged as USP/EP Reference Standards (RS) unless the parent drug is a long-established generic.
-
Pros: Absolute regulatory acceptance; no internal qualification needed.
-
Cons: Extremely high cost; often backordered; limited to specific "named" impurities.
Option B: Certified Reference Materials (CRM) - Recommended
-
Status: Available from specialized manufacturers (e.g., LGC, Toronto Research Chemicals, Amerigo Scientific).
-
Pros: Comprehensive Certificate of Analysis (CoA) including H-NMR, MS, HPLC Purity, Water Content (KF), and Residual Solvents.
-
Cons: Expensive; requires cold chain shipping.
Option C: Custom Synthesis / "Research Grade"
-
Status: Synthesized by CROs or in-house.
-
Pros: Low cost for bulk quantities; available when commercial standards are not.
-
Cons: High Risk. Often lacks potency assignment. Requires full in-house qualification (see Protocol below) before use in GMP release testing.
Summary Comparison Table
| Feature | Primary Standard (USP) | Secondary Standard (CRM) | Research Grade |
| Traceability | Statutory (Legal) | Metrological (ISO 17034) | None (Chemical only) |
| Potency Assignment | As-is (100% or labeled) | Mass Balance (% Purity × [1 - Volatiles]) | Area % (Unreliable) |
| Documentation | Official Statement | Full CoA + Spectra | Basic HPLC/MS |
| Suitability | Release Testing, Calibration | Release Testing, Validation | Identification, Method Dev |
| Cost | $ |
Experimental Protocols
Protocol 1: Qualification of an In-House Reference Standard
If you must use a "Research Grade" material for quantitative analysis, you must qualify it as a Secondary Standard.
Objective: Assign a definitive potency value (% w/w) to the material.
Methodology: The Mass Balance Approach
Step-by-Step Workflow:
-
Homogeneity Check: Analyze 3 samples from top, middle, and bottom of the container via HPLC. RSD must be < 1.0%.
-
Structural ID:
-
1H-NMR (DMSO-d6): Confirm the 4-methyl singlet (~2.8 ppm) and the aromatic protons of the two quinazoline rings.
-
MS (ESI+): Confirm parent ion [M+H]+.
-
-
Purity Determination (HPLC):
-
Use the method defined in Protocol 2.
-
Calculate purity using % Area normalization (ensure all impurities are eluted).
-
-
Volatiles & Inorganics:
-
Karl Fischer (KF): Determine water content (often high in amides/amines).
-
Residue on Ignition (ROI): Determine inorganic salts (sulfated ash).
-
-
Potency Calculation: Apply the Mass Balance formula.
Figure 2: Workflow for qualifying a secondary reference standard.
Protocol 2: HPLC Analysis Method
This method is optimized for separating polar quinazoline dimers from the main API peak.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm.
-
Temperature: 30°C.
-
Injection Volume: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 15.0 | 60 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 5 |
| 30.0 | 5 |
Sample Preparation:
-
Solvent: Dissolve standard in 100% DMSO first (due to poor solubility), then dilute with Mobile Phase A:B (50:50) to target concentration (e.g., 0.5 mg/mL).
-
Note: If precipitation occurs upon dilution, increase the methanol/acetonitrile ratio in the diluent.
References & Regulatory Grounding
-
ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting, identification, and qualification thresholds). Link
-
ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Guidance on setting specifications for impurities). Link
-
USP <1086>: Impurities in Drug Substances and Drug Products. United States Pharmacopeia. (General chapter on impurity analysis).
-
Gorog, S. (2000). Identification and determination of impurities in drugs.[1] Elsevier Science. (Authoritative text on pharmaceutical impurity profiling).
-
Amerigo Scientific. Product Catalog: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.[2] (Source for commercial availability of the specific dimer). Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
[1]
Executive Summary
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a bis-quinazoline derivative commonly utilized as a pharmacophore in kinase inhibitor development.[1] Due to its nitrogen-rich heterocyclic structure, it possesses high thermal stability and potential aquatic toxicity.[1]
Immediate Action Required:
-
Do NOT dispose of down the drain. (Strict adherence to EPA "Sewering Ban").
-
Classify as Non-Halogenated Organic Hazardous Waste (unless co-mingled with halogenated solvents).
-
Disposal Method: High-temperature incineration (Rotary Kiln) is the only validated method to ensure complete destruction of the quinazoline scaffold.
Part 1: Chemical Characterization & Hazard Identification[1]
To dispose of a chemical safely, you must understand its behavior in the waste stream. This compound is not a simple salt; it is a planar, potentially bioactive organic solid.
Physicochemical Profile[1][2][3]
-
Structure: A dimer consisting of two quinazoline rings linked by an amino group.
-
Tautomerism: The quinazolin-4-ol moiety exists in equilibrium with its quinazolin-4(3H)-one tautomer.[1]
-
Operational Impact: This tautomerism significantly reduces solubility in common organic solvents (e.g., acetone, methanol) and water, leading to a high risk of precipitation in waste lines .
-
-
Stability: The fused pyrimidine-benzene rings are resistant to chemical hydrolysis.[1] Acid/base neutralization is ineffective for degradation.
Hazard Classification (Class-Based)
While a specific MSDS may not exist for this exact research intermediate, we apply the Precautionary Principle based on the quinazoline class (e.g., Gefitinib intermediates):
| Hazard Category | GHS Classification (Inferred) | Operational Implication |
| Aquatic Toxicity | H412/H410: Harmful to aquatic life with long-lasting effects.[1][2] | Zero-discharge policy. No sink disposal. |
| Health Hazard | H301/H315/H319: Toxic if swallowed; Irritant. | Double-gloving (Nitrile) required.[1] |
| Reactivity | Stable: High Nitrogen content. | Potential NOx generation during incineration (requires scrubbed incinerator). |
Part 2: Waste Segregation & Pre-Treatment (The Self-Validating System)[1]
The Core Directive: A self-validating waste system prevents downstream accidents (explosions, leaks, regulatory fines).[1] You must validate the state of the waste before it enters the central accumulation area.
The "Solubility Check" Protocol
Because this compound is prone to crashing out of solution, you must verify solubility to prevent clogging waste carboys.
-
Aliquot Test: Take 1 mL of the waste solution containing the compound.
-
Compatibility Spike: Add 5 mL of the target waste stream solvent (e.g., Waste Stream A: Non-Halogenated).
-
Observation:
-
Clear: Proceed to Liquid Waste.
-
Precipitate Forms:STOP. Do not add to liquid waste. Evaporate solvent in a fume hood and dispose of as Solid Hazardous Waste .
-
Segregation Logic
-
Solid Waste (Preferred): Filter precipitates or contaminated solids (gloves, weigh boats).
-
Liquid Waste (Mother Liquors):
-
Stream A (Non-Halogenated): If dissolved in DMSO, Methanol, or Ethanol.
-
Stream B (Halogenated): If dissolved in DCM or Chloroform.
-
Part 3: Disposal Workflows & Visualizations
Decision Matrix (DOT Diagram)
The following flowchart illustrates the critical decision points for disposing of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
Figure 1: Operational decision tree for segregating bis-quinazoline waste based on physical state and solvent compatibility.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid or Contaminated Debris [1]
-
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag using 4-mil LDPE bags.
-
Labeling:
-
Handoff: Transfer to the Satellite Accumulation Area (SAA). ensure the container is closed unless adding waste.
Scenario B: HPLC Waste or Reaction Mother Liquor
-
Validation: Perform the "Solubility Check" (Section 2.1).
-
pH Adjustment: Ensure pH is between 5 and 9.
-
Why? Extreme pH can catalyze the degradation of other compounds in the commingled waste container, causing pressure buildup.
-
-
Pouring: Use a funnel with a mesh screen to catch any undissolved crystals.
-
Log Entry: Record the volume and approximate concentration in the SAA logbook.
Part 4: Regulatory Compliance & Legal Framework[1]
Strict adherence to US EPA regulations is mandatory. This compound falls under "Generator Knowledge" if not specifically listed, but must be managed as hazardous due to toxicity characteristics.
Applicable Regulations
-
40 CFR § 261.3: Definition of Hazardous Waste. (Treat as "Characteristic" if specific toxicity data is absent).
-
40 CFR § 266.505 (The Sewering Ban): Prohibits the discharge of hazardous waste pharmaceuticals or intermediates to a publicly owned treatment works (POTW).
-
Compliance Note: Even trace amounts in rinse water should be minimized. Collect the first 3 rinses of glassware as hazardous waste.
-
RCRA Waste Codes
Since this specific CAS is likely not P-listed or U-listed:
-
Primary Code: Not Applicable (unless characteristic).
-
Best Practice Labeling: Manage as Non-RCRA Regulated Hazardous Waste (if in a state that allows) or assign a state-specific code (e.g., California "Toxic" code 551).[1]
-
If Ignitable (Solvent mix): Assign D001 .
Part 5: Emergency Spill Response
Spill Scenario: 5g of solid powder spilled on the benchtop.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer), lab coat, and safety goggles. If powder is fine/dusty, wear an N95 or P100 respirator.
-
Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (soaked in water or ethanol) to suppress dust.
-
Cleanup:
-
Wipe up the material using the damp towels.
-
Clean the surface with a soap/water solution, followed by an Ethanol wipe.
-
Place all wipes and debris into a sealed plastic bag .
-
-
Disposal: Label the bag as "Hazardous Waste - Debris" and place it in the solid waste drum.
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Federal Register.[3][4][5] Available at: [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1]
-
National Institutes of Health (NIH). Waste Disposal of Nitrogen-Containing Heterocycles.[1] PubChem Compound Summary. Available at: [Link](General reference for quinazoline class properties).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[6] Available at: [Link][1]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of the novel research compound, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol. Given the absence of a comprehensive toxicological profile for this specific molecule, we will adopt a conservative approach, treating it as a potentially hazardous substance. This protocol is designed to provide a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment.
Hazard Analysis and Risk Assessment
Key Precautionary Principle: In the absence of specific data, treat the compound as potentially hazardous by all routes of exposure (inhalation, ingestion, skin contact).
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); tight-fitting goggles recommended. | Double-gloving with nitrile gloves. | Fully-buttoned laboratory coat. | N95 or higher-rated respirator if not handled in a certified chemical fume hood. |
| Solution Preparation and Handling | Chemical splash goggles. | Double-gloving with nitrile gloves. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work in a certified chemical fume hood. |
| Cell Culture and In Vitro Assays | Safety glasses with side shields within a biosafety cabinet. | Nitrile gloves. | Laboratory coat. | Not required if handled in a certified biosafety cabinet. |
| In Vivo Studies | Safety glasses with side shields and a face shield. | Double-gloving with nitrile gloves. | Solid-front, rear-closing laboratory gown. | N95 or higher-rated respirator for procedures with potential for aerosol generation. |
Step-by-Step Guide to Donning and Doffing PPE
Proper donning and doffing procedures are essential to prevent cross-contamination. The following workflow is designed to minimize the risk of exposure.
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
Engineering Controls
All work with solid forms of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. For cell culture applications, a Class II biosafety cabinet will provide both operator and product protection.
Spill Management
In the event of a spill, evacuate the immediate area and prevent others from entering. For a small spill, absorbent pads can be used to contain the material. The contaminated area should then be decontaminated with a suitable solvent (e.g., ethanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately.
Disposal of Contaminated Materials
All disposable PPE, contaminated labware, and excess chemical waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste streams should be segregated as follows:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps Waste: Needles and other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.
The following diagram illustrates the decision-making process for waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
